Anagrelide
Beschreibung
This compound is a platelet-reducing agent used to lower dangerously elevated platelet levels (i.e. to treat thrombocythemia) in patients with myeloproliferative neoplasms. It is an oral imidazoquinazoline that was first approved for use in the US in 1997. It appears to carry a better response rate than other thrombocythemia treatments (e.g. [busulfan], [hydroxyurea]) and may be better tolerated.
This compound is a Platelet-reducing Agent. The mechanism of action of this compound is as a Phosphodiesterase 3 Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Production.
This compound is an antithrombotic and platelet reducing agent that is used to treat the thrombocythemia associated with myeloproliferative diseases. This compound has had limited clinical use, but has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
This compound is a synthetic quinazoline derivative, this compound reduces platelet production through a decrease in megakaryocyte maturation. This compound inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. This compound is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 5 approved and 3 investigational indications.
imidazoquinazoline derivative which lowers platelet count probably by inhibiting thrombopoiesis and reduces platelet aggregation; used for thrombocythemia; structure in first source
See also: this compound Hydrochloride (active moiety of).
Eigenschaften
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXOEAOVRKTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anagrelide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble, In water, 1,300 mg/L at 25 °C /Estimated/, 2.79e-01 g/L | |
| Record name | Anagrelide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANAGRELIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Anagrelide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
6.8X10-10 mm Hg at 25 °C /Estimated/ | |
| Record name | ANAGRELIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
68475-42-3 | |
| Record name | Anagrelide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68475-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagrelide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagrelide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANAGRELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9X45X0051 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANAGRELIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Anagrelide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 °C | |
| Record name | Anagrelide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Anagrelide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anagrelide is a quinazoline derivative primarily indicated for the treatment of thrombocythemia, a condition characterized by an elevated platelet count. Initially investigated for its antiplatelet aggregation properties, its potent platelet-lowering effects were discovered during early clinical development. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound and its analogues. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of relevant quantitative data and visualizations of its molecular pathways and synthetic workflows.
Discovery and Development
This compound, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, was first synthesized as part of a series of compounds investigated for their ability to inhibit platelet aggregation.[1] During clinical trials in humans, an unexpected and significant dose-dependent reduction in platelet count was observed. This serendipitous discovery shifted the therapeutic focus of this compound's development towards its use as a platelet-reducing agent for the treatment of myeloproliferative disorders, particularly essential thrombocythemia.[1] It was granted orphan drug status by the FDA in 1986 and received marketing approval in the U.S. in 1997.[2]
Mechanism of Action
This compound's primary therapeutic effect, the reduction of platelet count, is not due to its antiplatelet aggregation activity but rather its interference with the maturation of megakaryocytes, the precursors to platelets in the bone marrow.[3][4] This action is independent of its well-characterized inhibition of phosphodiesterase III (PDE3).[4]
The platelet-lowering mechanism of this compound is multifaceted and involves:
-
Inhibition of Megakaryocyte Maturation: this compound disrupts the post-mitotic phase of megakaryocyte development, leading to a decrease in their size and ploidy.[5]
-
Downregulation of Key Transcription Factors: this compound has been shown to reduce the mRNA levels of the transcription factors GATA-1 and its cofactor FOG-1 (Friend of GATA-1) in a megakaryocyte-specific manner. These transcription factors are crucial for both erythroid and megakaryocytic differentiation.
-
PDE3-Independent Pathway: The platelet-lowering effect of this compound is not mediated by its inhibition of PDE3. This is supported by the fact that other potent PDE3 inhibitors do not exhibit the same thrombocythemic activity. The PDE3 inhibitory action is, however, associated with some of the cardiovascular side effects of the drug.[4]
Signaling Pathway of this compound in Megakaryopoiesis
Caption: this compound inhibits the expression of GATA-1 and FOG-1, key transcription factors in megakaryocyte maturation.
Synthesis of this compound and its Analogues
Synthesis of this compound
The synthesis of this compound has been reported through various routes, with a common pathway involving the construction of the imidazoquinazoline core. A representative synthetic scheme is outlined below.[6][7]
Caption: A common synthetic route to this compound from 2,3-dichloro-6-nitrobenzylamine.
Synthesis of this compound Analogues
The development of this compound analogues has been an area of interest to improve its therapeutic index and to better understand its structure-activity relationship.
4.2.1 3-Hydroxythis compound
3-Hydroxythis compound is the primary active metabolite of this compound. Its synthesis has been reported to allow for further pharmacological evaluation.[8]
4.2.2 Sulfonyl Analogues
A solid-phase synthesis approach has been developed for the preparation of this compound sulfonyl analogues. This methodology utilizes Fmoc-α-amino acids immobilized on Wang resin, which are then converted to 2-nitrobenzenesulfonamides. Subsequent reduction, thiourea formation, and cyclization yield the desired analogues.[9][10]
Quantitative Data
Pharmacological Activity
| Compound | PDE3 Inhibition IC50 (nM) | Megakaryocyte Development Inhibition IC50 (nM) |
| This compound | 36 | ~27 |
| 3-Hydroxythis compound | 0.9 | ~48 |
Data sourced from multiple studies.
Clinical Efficacy of this compound in Essential Thrombocythemia
| Study Population | Baseline Platelet Count (x 10⁹/L, mean ± SD) | Post-treatment Platelet Count (x 10⁹/L, mean ± SD) |
| 10 newly diagnosed patients | 1063 ± 419 | 361 ± 53 |
Data from a study on in vivo megakaryocytopoiesis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from published synthetic methods.[7]
Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride
-
Prepare a suspension of 30 g of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride in 120 mL of concentrated hydrochloric acid.
-
In a separate flask, prepare a mixture of 88.6 g of tin chloride dihydrate in 60 mL of hydrochloric acid.
-
Slowly add the tin chloride solution to the substrate suspension.
-
Heat the reaction mixture to 40-50°C for approximately 2 hours.
-
Filter the resulting solids and dissolve the filter cake in water and an organic solvent (e.g., methylene chloride).
-
Adjust the pH of the solution to ~9-10 with a suitable base.
-
Separate the organic phase, concentrate it, and purify the crude material by low-temperature recrystallization to yield ethyl-(6-amino-2,3-dichlorobenzyl)glycine.
Step 2: Cyclization to this compound
-
Suspend the product from Step 1 (ethyl-(6-amino-2,3-dichlorobenzyl)glycine) in water.
-
Add an organic base such as triethylamine (TEA).
-
Stir the reaction at room temperature until completion.
-
Isolate the this compound base by filtration. The product can be obtained with high purity (~99.8% by HPLC).
In Vitro Megakaryocyte Differentiation Assay
This protocol is a general guideline for assessing the effect of this compound on megakaryocyte differentiation from hematopoietic stem cells.
Materials:
-
CD34+ hematopoietic progenitor cells
-
Serum-free expansion medium
-
Recombinant human thrombopoietin (TPO)
-
This compound stock solution
-
Flow cytometer
-
Antibodies against megakaryocyte markers (e.g., CD41a, CD42b)
Procedure:
-
Culture CD34+ cells in serum-free expansion medium supplemented with TPO to induce megakaryocytic differentiation.
-
On day 0 of culture, add this compound at various concentrations to the cell cultures. Include a vehicle control.
-
Continue the culture for a period of 7-14 days, replenishing the medium and compounds as necessary.
-
At the end of the culture period, harvest the cells and stain them with fluorescently labeled antibodies against CD41a and CD42b.
-
Analyze the cells by flow cytometry to determine the percentage of mature megakaryocytes (CD41a+/CD42b+) in each treatment condition.
-
Calculate the IC50 value for the inhibition of megakaryocyte differentiation.
Platelet Aggregation Assay
This is a generalized protocol for assessing the effect of this compound on platelet aggregation.[11]
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Platelet agonist (e.g., ADP, collagen)
-
This compound stock solution
-
Platelet aggregometer
Procedure:
-
Prepare PRP from whole blood by centrifugation.
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Place the PRP samples in the aggregometer cuvettes.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmission through the sample over time as platelets aggregate.
-
Determine the extent of platelet aggregation for each this compound concentration and calculate the IC50 for the inhibition of platelet aggregation.
Conclusion
This compound remains a key therapeutic agent for the management of thrombocythemia. Its unique mechanism of action, centered on the inhibition of megakaryocyte maturation via the downregulation of GATA-1 and FOG-1, distinguishes it from other cytoreductive therapies. The synthesis of this compound is well-established, and ongoing research into its analogues may lead to the development of new agents with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a valuable resource for researchers and clinicians in the fields of hematology and drug development.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. US6388073B1 - Method for the manufacture of this compound - Google Patents [patents.google.com]
- 8. Synthesis and stability of 3-hydroxythis compound, a biologically potent metabolite of this compound - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 9. Solid-phase synthesis of this compound sulfonyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of this compound Sulfonyl Analogues | Institute of Molecular and Translational Medicine [umtm.cz]
- 11. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
Anagrelide's Impact on Megakaryocyte Ploidy and Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anagrelide is a quinazoline derivative utilized for the treatment of thrombocythemia, primarily in myeloproliferative neoplasms. Its primary mechanism of action involves the targeted inhibition of megakaryocyte maturation and development, leading to a reduction in platelet production. This technical guide provides an in-depth analysis of this compound's effects on megakaryocyte ploidy and maturation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Quantitative Effects of this compound on Megakaryopoiesis
This compound's primary therapeutic effect is achieved by disrupting the late stages of megakaryocyte development. This interference manifests as a reduction in megakaryocyte size, a decrease in cellular ploidy, and an arrest in cytoplasmic maturation, ultimately impairing the formation of functional platelets.
Table 1: In Vitro Effects of this compound on Human Megakaryocytes
| Parameter | This compound Concentration | Observation | Reference |
| Megakaryocyte Maturation | 5 - 50 ng/mL | Shifted modal morphologic stage from III to II.[1] | [1] |
| Megakaryocyte Ploidy | 5 - 50 ng/mL | Reduced modal ploidy value from 16N to 8N.[1] | [1] |
| Megakaryocyte Diameter | 5 - 50 ng/mL | Decreased mean diameter by up to 22% (from 27.6 µm to 21.6 µm).[1] | [1] |
| Megakaryocyte Colony Formation | 5 µg/mL (10-500x therapeutic dose) | Reduced colony numbers by 57% and colony size by 31%.[1] | [1] |
| Proplatelet Formation | Dose- and time-dependent | Inhibition of proplatelet formation and reduced proplatelet complexity.[2] | [2] |
Table 2: In Vivo Effects of this compound in Patients with Essential Thrombocythemia
| Parameter | Pre-Anagrelide Therapy | Post-Anagrelide Therapy | Reference |
| Platelet Count | 1063 ± 419 x 10⁹/L | 361 ± 53 x 10⁹/L | [3] |
| Megakaryocyte Number | 14 x 10⁶/kg | 8 x 10⁶/kg | [3] |
| Megakaryocyte Diameter | 46 µm | 40 µm | [3] |
| Megakaryocyte Volume | 48 x 10³ µm³ | 34 x 10³ µm³ | [3] |
| Modal Megakaryocyte Ploidy | 32N | 16N | [3] |
| Megakaryocyte Mass | 66 x 10¹⁰ µm³/kg | 28 x 10¹⁰ µm³/kg (60% reduction) | [3] |
Signaling Pathways Modulated by this compound
The platelet-lowering effect of this compound is multifaceted, involving the modulation of key transcriptional regulators of megakaryopoiesis. While initially developed as a phosphodiesterase III (PDE-III) inhibitor, its primary mechanism in reducing platelet count appears to be independent of this activity.[2][4]
This compound has been shown to suppress the expression of the transcription factors GATA-1 and FOG-1, which are crucial for megakaryocyte differentiation and maturation.[4][5] This effect is specific to the megakaryocytic lineage, as the expression of these factors during erythroid differentiation is not affected.[4] Notably, this compound does not appear to interfere with the early signaling events mediated by the thrombopoietin (TPO) receptor, MPL, such as the phosphorylation of JAK2, STAT3, ERK1/2, or AKT.[4]
Experimental Protocols
The following sections detail generalized methodologies for assessing this compound's impact on megakaryocyte development, based on commonly cited experimental approaches.
In Vitro Culture of Human Megakaryocytes
This protocol outlines the generation of mature megakaryocytes from hematopoietic progenitor cells for subsequent analysis.
Methodology:
-
Isolation of Hematopoietic Progenitors: CD34+ cells are isolated from human umbilical cord blood, bone marrow, or peripheral blood using immunomagnetic bead selection.
-
Cell Culture: Isolated CD34+ cells are cultured in a serum-free medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with cytokines to promote megakaryocytic differentiation, such as thrombopoietin (TPO), stem cell factor (SCF), and interleukin-6 (IL-6).
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.3 µM to 1 µM) at different time points during the culture period to assess its effect on different stages of megakaryocyte development.[4]
-
Cell Harvesting and Analysis: Cells are harvested at specific time points (e.g., day 10, 12, or 14) for subsequent analysis of ploidy, maturation, and proplatelet formation.
Flow Cytometric Analysis of Megakaryocyte Ploidy and Maturation
Flow cytometry is a powerful tool to quantitatively assess the effects of this compound on megakaryocyte ploidy and maturation.
Methodology:
-
Cell Staining:
-
Surface Markers: Cultured cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a (glycoprotein IIb) and CD61 (glycoprotein IIIa), to identify the megakaryocytic population.
-
DNA Content: Following surface staining, cells are fixed and permeabilized. A DNA-binding dye, such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), is then added to stain the cellular DNA.
-
-
Flow Cytometry Acquisition: Stained cells are analyzed on a flow cytometer. The fluorescence intensity of the surface markers is used to gate on the megakaryocyte population.
-
Ploidy Analysis: The DNA content of the gated megakaryocyte population is measured by the fluorescence intensity of the DNA dye. The distribution of DNA content allows for the quantification of cells in different ploidy classes (2N, 4N, 8N, 16N, 32N, etc.).
-
Maturation Analysis: The expression levels of maturation-associated surface markers (e.g., CD42b) can be co-analyzed with ploidy to correlate maturation stage with DNA content. Forward scatter (FSC) and side scatter (SSC) properties can provide information on cell size and granularity, respectively.
Gene Expression Analysis
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is employed to measure the mRNA levels of key transcription factors involved in megakaryopoiesis.
Methodology:
-
RNA Isolation: Total RNA is extracted from cultured megakaryocytes treated with and without this compound.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for target genes (e.g., GATA1, FOG1, FLI1, NFE2) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated to determine the effect of this compound on their transcription.[4]
Conclusion
This compound exerts its thrombocythemia-reducing effects by specifically targeting the later stages of megakaryocyte development. This is characterized by a significant reduction in megakaryocyte ploidy and size, and an impairment of cytoplasmic maturation. The underlying mechanism involves the suppression of key megakaryopoietic transcription factors, GATA-1 and FOG-1, through a pathway that is independent of PDE-III inhibition. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and the development of novel therapies for myeloproliferative neoplasms.
References
- 1. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
Preclinical Toxicology and Safety Profile of Anagrelide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagrelide is a platelet-reducing agent primarily indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms.[1][2] Its primary mechanism of action for platelet reduction involves the inhibition of megakaryocyte maturation, a process distinct from its antiplatelet aggregation effects, which are observed at higher doses.[3] This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of this compound, summarizing key findings from a range of non-clinical studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the non-clinical safety characteristics of this compound.
Mechanism of Action: Signaling Pathways
This compound's platelet-lowering effect is primarily mediated through the inhibition of megakaryocyte maturation.[3] While initially understood to be a phosphodiesterase III (PDE3) inhibitor, its therapeutic effect on platelet count is now known to be largely independent of this activity. Recent research has elucidated a more complex signaling pathway involving the integrated stress response.
This compound induces the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to an increase in the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of Tribbles homolog 3 (TRIB3). TRIB3 acts as a negative regulator of megakaryopoiesis. This pathway ultimately leads to the repression of key transcription factors essential for megakaryocyte development, namely GATA-1 and Friend of GATA-1 (FOG-1).[1] This suppression of GATA-1 and FOG-1 expression disrupts the maturation of megakaryocytes, resulting in a decreased production of platelets.[1]
It is important to note that the PDE3 inhibition by this compound, which accounts for its antiplatelet aggregation effects and some of its cardiovascular side effects, occurs at higher concentrations than those required for its platelet-lowering activity.
Acute, Subchronic, and Chronic Toxicity
A series of studies in various animal models have characterized the toxicity profile of this compound following acute, subchronic, and chronic administration.
Acute Toxicity
This compound exhibits low acute toxicity following oral administration.
| Species | Route | Lethal Dose | Observed Effects |
| Mice | Oral | >2,500 mg/kg | Decreased motor activity.[4][5][6] |
| Rats | Oral | >1,500 mg/kg | Decreased motor activity.[4][5][6] |
| Monkeys | Oral | >200 mg/kg | Softened stools and decreased appetite.[4][5][6] |
Subchronic and Chronic Toxicity
Repeat-dose toxicity studies have identified the cardiovascular system and kidney as target organs.
| Species | Duration | Route | NOAEL | Key Findings |
| Rat | 2 years | Oral | - | Increased incidence of non-neoplastic lesions in the adrenal gland (medullary hyperplasia), heart (myocardial hypertrophy), and kidney (hydronephrosis, tubular dilation).[7] |
| Dog | Chronic | Oral | - | Dose-related cardiac changes including hemorrhage and inflammation in the myocardium.[8] |
Carcinogenicity
Long-term carcinogenicity studies have been conducted to evaluate the tumorigenic potential of this compound.
| Species | Duration | Route | Findings |
| Rat | 2 years | Oral | Higher incidence of uterine adenocarcinoma in females at 30 mg/kg/day. Increased incidence of benign and malignant pheochromocytomas.[7][9] |
Experimental Protocol: 2-Year Rat Carcinogenicity Study (Following OECD 451 Guidelines)
While the specific protocol for the this compound study is not publicly available, it would have likely followed standardized guidelines such as OECD 451.
-
Test System: Typically, Sprague-Dawley rats are used, with at least 50 animals per sex for each dose group and a control group.[10]
-
Dose Administration: this compound would be administered daily, likely mixed in the diet or via oral gavage, for a period of 24 months.[7]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues and organs are preserved for histopathological examination.
Genotoxicity
This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce genetic mutations and chromosomal damage.
| Assay Type | Test System | Metabolic Activation | Result |
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium, E. coli | With and without S9 | Negative |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and without S9 | Not specified |
| Chromosomal Aberration | Human lymphocytes | With and without S9 | Negative |
| Mouse Micronucleus Test | In vivo | N/A | Negative |
Experimental Protocols: Genotoxicity Assays
The genotoxicity studies for this compound would have followed standardized protocols.
-
Ames Test (OECD 471): This test uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[11][12] The assay evaluates the ability of this compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[11][12] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[13]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells, such as human lymphocytes, are exposed to this compound at various concentrations, with and without metabolic activation.[1][14] The cells are then arrested in metaphase and examined microscopically for structural chromosomal abnormalities.[1][14]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Mice are treated with this compound, and their bone marrow is analyzed for the presence of micronuclei in polychromatic erythrocytes. An increase in micronucleated cells indicates that the substance has caused chromosomal damage.
Reproductive and Developmental Toxicology
The effects of this compound on fertility, and embryo-fetal and pre- and post-natal development have been investigated in rats and rabbits.
| Study Type | Species | Doses | Key Findings |
| Fertility and Early Embryonic Development | Rat (Male) | Up to 240 mg/kg/day | No effect on fertility and reproductive performance.[15] |
| Fertility and Early Embryonic Development | Rat (Female) | ≥60 mg/kg/day | Disruption of implantation in early pregnancy; retarded or blocked parturition in late pregnancy.[15] |
| Embryo-Fetal Development | Rat | Up to 900 mg/kg/day | No evidence of impaired fertility or harm to the fetus.[1] |
| Embryo-Fetal Development | Rabbit | Up to 20 mg/kg/day | No evidence of impaired fertility or harm to the fetus.[1] |
Experimental Protocols: Reproductive and Developmental Toxicity Studies
These studies are typically conducted in accordance with guidelines such as OECD 414 (Prenatal Developmental Toxicity Study) and OECD 421 (Reproduction/Developmental Toxicity Screening Test).
-
Fertility and Early Embryonic Development Study (Following OECD 421): Male rats are dosed for a period before mating, during mating, and up to termination.[4][9] Female rats are dosed for two weeks before mating, during mating, gestation, and lactation.[4][9] Endpoints evaluated include mating performance, fertility indices, and early embryonic development to implantation.[4][9]
-
Embryo-Fetal Developmental Toxicity Study (Following OECD 414): Pregnant animals (rats or rabbits) are administered this compound daily during the period of organogenesis.[16] The day before expected delivery, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[6]
Safety Pharmacology
This compound's known pharmacological effects on the cardiovascular system, including vasodilation, tachycardia, and palpitations, are important considerations in its safety profile. These effects are attributed to its inhibition of PDE3. Preclinical safety pharmacology studies would have focused on the cardiovascular, respiratory, and central nervous systems to assess potential adverse functional effects.
Conclusion
The preclinical toxicology data for this compound indicate a generally low potential for acute toxicity. The primary target organs identified in repeat-dose studies are the cardiovascular system and the kidneys. This compound was not found to be genotoxic in a standard battery of tests. Carcinogenicity studies in rats showed an increased incidence of certain tumors at high doses. Reproductive toxicology studies indicate potential effects on female fertility and parturition at high doses, but no teratogenic effects were observed in rats or rabbits. The well-characterized mechanism of action and the extensive body of non-clinical safety data provide a solid foundation for understanding the risk-benefit profile of this compound in its intended patient population. This information is critical for guiding clinical monitoring and for the continued development of related compounds.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 9. search.library.doc.gov [search.library.doc.gov]
- 10. policycommons.net [policycommons.net]
- 11. oecd.org [oecd.org]
- 12. nib.si [nib.si]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Anagrelide: A Multifaceted Regulator of Megakaryopoiesis Beyond Phosphodiesterase Inhibition
An in-depth technical guide on the molecular targets of Anagrelide beyond phosphodiesterase.
Introduction
This compound is an orally administered quinazoline derivative primarily used for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.[1][2] While initially developed as a platelet aggregation inhibitor due to its potent inhibition of phosphodiesterase III (PDE3) and phosphodiesterase-II (PDE2), its primary therapeutic efficacy in reducing platelet counts stems from mechanisms independent of this activity.[1][3][4] The platelet-lowering effect is observed at concentrations lower than those required for anti-aggregation effects.[1][4] This guide delves into the molecular targets and pathways modulated by this compound beyond its action on phosphodiesterases, focusing on its profound impact on the terminal stages of megakaryocyte development.
The core mechanism of this compound's thrombocytopenic action is the inhibition of megakaryopoiesis, the process of platelet production.[5] Specifically, it disrupts the post-mitotic maturation of megakaryocytes, the large bone marrow cells responsible for producing platelets.[1][6] This interference leads to a decrease in the size, ploidy, and overall maturation of megakaryocytes, ultimately resulting in reduced platelet release.[6][7][8]
Core Molecular Mechanisms in Megakaryocyte Development
This compound's platelet-lowering effect is not attributed to a single molecular target but rather to a convergence of actions on several key regulatory pathways within the megakaryocyte lineage.
Transcriptional Repression of Key Megakaryocytic Factors
A primary mechanism of this compound is the suppression of critical transcription factors essential for megakaryocyte differentiation. Studies have demonstrated that at therapeutic concentrations, this compound reduces the mRNA expression of GATA-binding protein 1 (GATA-1) and its crucial cofactor, Friend of GATA-1 (FOG-1).[1][9]
-
GATA-1 and FOG-1 : This transcriptional complex is a master regulator of both erythropoiesis and megakaryopoiesis. Its downregulation by this compound is specific to the megakaryocytic differentiation context and occurs through a PDE3-independent mechanism.[9]
-
Downstream Targets : The reduction in GATA-1 and FOG-1 levels leads to the decreased expression of their downstream target genes, which are vital for megakaryocyte maturation and platelet formation. These include FLI-1, NF-E2, and genes encoding for platelet-specific proteins like glycoprotein IIb and the thrombopoietin receptor (c-Mpl).[9]
Induction of the eIF2α/ATF4/TRIB3 Stress Response Pathway
This compound has been shown to modulate a cellular stress response pathway that negatively regulates megakaryopoiesis. Gene expression profiling revealed that this compound treatment leads to the upregulation of genes controlled by Activating Transcription Factor 4 (ATF4).[10]
-
eIF2α Phosphorylation : The mechanism is initiated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response.[10]
-
ATF4 Induction : Phosphorylated eIF2α promotes the translation of ATF4 mRNA, leading to increased ATF4 protein levels.[10]
-
TRIB3 Expression : ATF4 then acts as a transcription factor to induce the expression of Tribbles Pseudokinase 3 (TRIB3).[10][11] TRIB3 has been identified as a negative modulator of megakaryocyte differentiation.[11]
Inhibition of Proplatelet Formation and Cytoskeletal Disruption
Beyond inhibiting megakaryocyte maturation, this compound directly impairs the subsequent step of proplatelet formation (PPF), where mature megakaryocytes extend cytoplasmic projections that fragment into platelets.[12][13] This effect is rapid and contributes significantly to the drug's platelet-lowering action.
-
Myosin Pathway : The mechanism may involve the myosin pathway, as this compound was found to induce the phosphorylation of the myosin light chain.[12] Partial rescue of the PPF phenotype was observed after inhibiting myosin activity, suggesting this pathway is a candidate target.[12]
-
Cytoskeletal Disorganization : Immunofluorescence studies have indicated that this compound treatment leads to microtubular disorganization and a trend toward decreased actin polarization.[14] These cytoskeletal components are critical for the demarcation membrane system and the elongation of proplatelets.
Other Potential Molecular Targets
-
Thrombopoietin (TPO) Signaling : The role of this compound in TPO signaling is debated. One study suggested that this compound reduces TPO-mediated megakaryocyte proliferation and signaling.[15] However, a separate investigation found that this compound did not affect early TPO receptor-mediated signaling events, including the phosphorylation of JAK2, STAT3, ERK1/2, or AKT.[9]
-
Phospholipase A2 (PLA2) : this compound has been identified as an inhibitor of PLA2, an enzyme involved in releasing arachidonic acid, a precursor for various signaling molecules.[3]
-
Molecular Glue Action (PDE3A-SLFN12) : Recent findings propose a novel mechanism where this compound acts as a "molecular glue," stabilizing the interaction between PDE3A and Schlafen 12 (SLFN12). This complex formation activates the RNase activity of SLFN12, a mechanism implicated in the cytotoxic effects of this compound in certain cancer cells.[16]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Concentrations and Cellular Effects
| Parameter | Target/Process | Concentration | Cell System | Reference |
| IC₅₀ | Phosphodiesterase-II (PDE2) | 36 nM | N/A | [3] |
| IC₅₀ | Platelet cAMP PDE | 30 - 80 nM | Platelets | [16][17] |
| Therapeutic Range | Megakaryocyte Maturation Inhibition | 5 - 50 ng/mL | Human Progenitor Cultures | [6] |
| Effective Conc. | GATA-1/FOG-1 mRNA Reduction | 0.3 µM | Human Progenitor Cultures | [9] |
| No Effect Conc. | JAK2 Phosphorylation | 1 µM | UT-7/mpl cells | [9] |
| EC₅₀ | Growth Inhibition (sensitive lines) | 5.12 - 56.78 nM | Tumor Cell Lines | [16] |
| Inhibitory Conc. | Megakaryocyte Colony Development | 5 µg/mL | Human Progenitor Cultures | [6] |
Table 2: In Vivo Effects on Megakaryocytopoiesis in Essential Thrombocythemia Patients
| Parameter | Pre-Anagrelide | Post-Anagrelide | Reference |
| Megakaryocyte Number (x 10⁶/kg) | 14 | 8 | [7] |
| Megakaryocyte Diameter (µm) | 46 | 40 | [7] |
| Modal Ploidy | 32N | 16N | [7] |
| Megakaryocyte Mass (x 10¹⁰ µm³/kg) | 66 | 28 | [7] |
| Platelet Production Rate (x 10⁹/L/day) | 237 ± 74 | 81 | [7] |
Experimental Workflows and Methodologies
The elucidation of this compound's molecular targets has been made possible through a variety of sophisticated experimental techniques.
Detailed Experimental Protocols
1. Megakaryocyte Culture and Differentiation Assays
-
Objective : To assess the impact of this compound on the differentiation and maturation of megakaryocytes from progenitor cells in vitro.
-
Methodology :
-
Cell Isolation : CD34+ hematopoietic progenitor cells are isolated from human umbilical cord blood, peripheral blood, or bone marrow using magnetic-activated cell sorting (MACS).
-
Liquid Culture : Cells are cultured in a serum-free medium (e.g., StemSpan™) supplemented with a cocktail of cytokines to promote megakaryocyte differentiation. A typical cocktail includes Thrombopoietin (TPO, 50-100 ng/mL), Stem Cell Factor (SCF), and Interleukins (IL-6, IL-9).
-
This compound Treatment : Differentiating cells are treated with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (typically 10-14 days).[9]
-
Maturation Assessment : Maturation is evaluated by morphology (Wright-Giemsa staining), cell size, and ploidy analysis via flow cytometry.[6]
-
Proplatelet Formation (PPF) Assay : Mature megakaryocytes are replated onto fibrinogen-coated surfaces. The percentage of cells extending proplatelets and the complexity of these structures are quantified via microscopy after a set incubation period.[12]
-
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective : To quantify the mRNA levels of specific target genes (e.g., GATA-1, FOG-1, TRIB3) in response to this compound treatment.
-
Methodology :
-
RNA Extraction : Total RNA is extracted from cultured megakaryocytes (treated with this compound vs. control) using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction : The qPCR is performed using a thermal cycler with a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis : The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.[9]
-
3. Western Blotting for Protein Phosphorylation Analysis
-
Objective : To detect changes in the phosphorylation status of key signaling proteins (e.g., eIF2α, JAK2, STAT3) following this compound treatment.
-
Methodology :
-
Cell Lysis : Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-eIF2α) and the total form of the protein.
-
Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[10]
-
Conclusion
While this compound is a known phosphodiesterase inhibitor, this activity is largely responsible for its side effects and anti-aggregatory properties, not its primary therapeutic effect of platelet reduction.[12] The core mechanism of this compound-induced thrombocytopenia is a sophisticated and multi-pronged inhibition of the final stages of thrombopoiesis. It acts beyond PDE inhibition to disrupt megakaryocyte maturation by repressing the expression of master regulatory transcription factors like GATA-1 and FOG-1, and by activating the eIF2α/ATF4/TRIB3 stress response pathway. Furthermore, it directly impairs the ability of mature megakaryocytes to produce platelets by interfering with proplatelet formation, potentially through modulation of the myosin-based cytoskeleton. This in-depth understanding of this compound's molecular targets provides a crucial framework for the development of more selective and better-tolerated cytoreductive agents for thrombocythemic disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and Mutational Status in Essential Thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on megakaryocytic cytoskeleton during platelet production. Possible genes involved [ri.conicet.gov.ar]
- 15. A preliminary investigation into the action of this compound: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Anagrelide's Impact on Hematopoiesis: A Deep Dive into its Mechanism and Effects
For Immediate Release
An in-depth analysis reveals the multifaceted effects of anagrelide on hematopoiesis, offering crucial insights for researchers, scientists, and drug development professionals. This technical guide synthesizes current research to elucidate the drug's mechanism of action, present quantitative data on its hematological effects, and provide detailed experimental protocols for its study.
This compound, a quinazoline derivative, is a well-established therapeutic agent for the treatment of thrombocythemia, particularly in the context of myeloproliferative neoplasms. Its primary efficacy lies in its ability to reduce platelet counts, a function attributed to its targeted interference with megakaryopoiesis, the process of platelet production. This guide explores the intricate cellular and molecular mechanisms through which this compound exerts its effects on the hematopoietic system.
Mechanism of Action: Beyond Phosphodiesterase Inhibition
This compound is known to be an inhibitor of phosphodiesterase II (PDE-II) and III (PDE-III).[1][2] However, its platelet-lowering effect appears to be largely independent of its PDE-III inhibitory activity.[3][4] The primary mechanism of action is the disruption of megakaryocyte development at the post-mitotic stage, leading to a reduction in megakaryocyte size, ploidy, and maturation.[5][6][7] This ultimately results in decreased production of functional platelets.[4][8]
A key aspect of this compound's mechanism involves the downregulation of critical transcription factors essential for megakaryopoiesis. Specifically, this compound has been shown to repress the expression of GATA-1 and its cofactor FOG-1.[3] This repression occurs without interfering with the initial signaling events of the thrombopoietin (TPO) receptor, MPL, such as the phosphorylation of JAK2, STAT3, ERK1/2, or AKT.[3] This suggests a targeted effect on the transcriptional machinery of megakaryocyte differentiation.
Recent studies have also pointed to the involvement of the eIF2α/ATF4 signaling pathway in the anti-megakaryocytic properties of this compound, indicating that the drug may elicit a cellular stress response that contributes to the inhibition of megakaryocyte maturation.[5]
Quantitative Effects on Hematological Parameters
The clinical efficacy of this compound in reducing platelet counts is well-documented. The following tables summarize key quantitative data from various studies, providing a comparative overview of its effects.
Table 1: Clinical Efficacy of this compound in Patients with Thrombocythemia
| Parameter | Study Population | Starting Dose | Maintenance Dose | Platelet Count Reduction | Response Rate | Citation |
| Platelet Count | 10 patients with Essential Thrombocythemia | Not specified | Not specified | From 1063 ± 419 x 10⁹/L to 361 ± 53 x 10⁹/L | Not Applicable | [2] |
| Platelet Count | 8 patients with Myeloproliferative Disorders | 4 mg/day | 2 mg/day | Maintained below 500 x 10⁹/L in 5 of 8 patients | 62.5% | [9] |
| Platelet Count | Patients with Essential Thrombocythemia | Not specified | ~2 to 2.5 mg/day | Not specified | >90% | [10] |
Table 2: In Vitro Effects of this compound on Megakaryopoiesis
| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |
| Megakaryocyte Ploidy | Human peripheral blood megakaryocyte progenitors | 5 to 50 ng/mL | Shifted modal ploidy from 16N to 8N | [11] |
| Megakaryocyte Diameter | Human peripheral blood megakaryocyte progenitors | 5 to 50 ng/mL | Decreased mean diameter by up to 22% (from 27.6 µm to 21.6 µm) | [11] |
| Megakaryocyte Colony Formation | Human peripheral blood megakaryocyte progenitors | 5 µg/mL | Reduced colony numbers by 57% and colony size by 31% | [11] |
| CD41 and CD61 Expression | Immortalized megakaryocyte progenitor cell lines (imMKCL) | 1 µM | Significant decrease in mRNA expression | [7][12] |
| Mature Platelet Generation | Immortalized megakaryocyte progenitor cell lines (imMKCL) | 1 µM | Significant decrease in the relative number of mature platelets | [12] |
| Cell Viability (EC50) | HeLa cells | ~4 nM | Induced cell death (dependent on PDE3A and SLFN12 expression) | [13] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound's mechanism of action and the experimental procedures used to study them, the following diagrams are provided in DOT language.
Caption: this compound's proposed mechanism of action on megakaryopoiesis.
Caption: Experimental workflow for studying this compound's effect on megakaryopoiesis.
Detailed Experimental Protocols
A comprehensive understanding of this compound's effects necessitates robust experimental models. The following protocols provide a framework for investigating its impact on megakaryopoiesis in vitro.
In Vitro Differentiation of Megakaryocytes from CD34+ Hematopoietic Stem Cells
This protocol describes the generation of mature megakaryocytes from umbilical cord blood-derived CD34+ cells, a system frequently used to study the effects of compounds like this compound.[14][15][16]
a. Isolation of CD34+ Cells:
-
Obtain fresh human umbilical cord blood (UCB) in accordance with ethical guidelines.
-
Isolate mononuclear cells (MNCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for CD34+ cells using a positive selection magnetic-activated cell sorting (MACS) system according to the manufacturer's instructions. Purity of the isolated CD34+ population should be assessed by flow cytometry.
b. Megakaryocyte Differentiation Culture:
-
Culture the isolated CD34+ cells in a serum-free medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines to promote megakaryocyte differentiation. A typical cytokine cocktail includes thrombopoietin (TPO, e.g., 50 ng/mL) and stem cell factor (SCF, e.g., 25 ng/mL).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
On day 0 of culture, add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
Culture the cells for 12-14 days, monitoring cell viability and morphology periodically.
c. Analysis of Megakaryocyte Differentiation:
-
Flow Cytometry: At different time points, harvest cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα), to quantify the megakaryocyte population.
-
Ploidy Analysis: To assess megakaryocyte maturation, perform DNA content analysis. Fix the cells, treat with RNase, and stain with a DNA-intercalating dye like propidium iodide. Analyze the DNA content by flow cytometry to determine the ploidy levels (2N, 4N, 8N, 16N, etc.) of the CD41+ population.[2][17][18]
Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay
This assay is used to evaluate the effect of this compound on the proliferation of megakaryocyte progenitors.[19][20]
a. Cell Plating:
-
Prepare a single-cell suspension of bone marrow or peripheral blood mononuclear cells.
-
Mix the cells with a collagen-based semi-solid medium (e.g., MegaCult™-C) containing appropriate cytokines (e.g., TPO, IL-3, IL-6) and the desired concentrations of this compound or vehicle control.
-
Plate the mixture in a double-chamber slide or a 35 mm culture dish.
b. Incubation and Staining:
-
Incubate the cultures for 10-12 days at 37°C in a humidified atmosphere with 5% CO2.
-
Dehydrate and fix the collagen gel cultures.
-
Perform immunocytochemical staining for a megakaryocyte-specific marker, such as CD41, to visualize the colonies.
c. Colony Counting:
-
Enumerate the CFU-Mk colonies (defined as clusters of three or more CD41+ cells) under a microscope.
-
Compare the number and size of colonies in the this compound-treated cultures to the control cultures.
Effects on Other Hematopoietic Lineages
This compound is considered to be relatively selective for the megakaryocytic lineage.[6] Studies have shown that it does not significantly diminish the rise in GATA-1 and FOG-1 expression during erythropoietin-stimulated erythroid differentiation.[3] However, some clinical observations have reported the development of anemia in a subset of patients on long-term this compound therapy, particularly those with a CALR mutation.[21] At therapeutic doses, this compound generally does not cause substantial changes in white blood cell counts.[22]
Conclusion
This compound's primary effect on hematopoiesis is a targeted inhibition of megakaryocyte maturation and proplatelet formation, leading to a reduction in circulating platelet levels. This action is mediated through a PDE3A-independent pathway involving the downregulation of key transcription factors GATA-1 and FOG-1, and potentially through the induction of a cellular stress response. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and investigate the nuanced effects of this compound on the hematopoietic system. Further research into the precise molecular interactions and downstream effects of this compound will continue to refine our understanding of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A preliminary investigation into the action of this compound: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressive effects of this compound on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. Effect of this compound on platelet count and function in patients with thrombocytosis and myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Megakaryocyte and Platelet Production from Human Cord Blood Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. stemcell.com [stemcell.com]
- 20. stemcell.com [stemcell.com]
- 21. This compound in essential thrombocythemia: Efficacy and long-term consequences in young patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
The role of Anagrelide metabolites in its biological activity
An in-depth technical guide on the role of Anagrelide metabolites in its biological activity.
Introduction
This compound is an orally administered imidazoquinazoline derivative indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.[1][2] While the parent drug itself is biologically active, its clinical efficacy and side effect profile are significantly influenced by its metabolites. This compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites.[3][4] This guide provides a detailed examination of the two major metabolites, 6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one (also known as 3-hydroxy this compound or BCH24426) and 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603), and their respective roles in the drug's overall biological activity.[3][5] We will explore their contribution to the primary therapeutic effect—the reduction of megakaryocytopoiesis—as well as their involvement in the drug's significant cardiovascular effects through the inhibition of phosphodiesterase III (PDE3).
Metabolism of this compound
Following oral administration, this compound is rapidly absorbed and extensively metabolized, with less than 1% of the parent drug being recovered unchanged in the urine.[1][3] The primary site of metabolism is the liver, where CYP1A2 is the key enzyme responsible for its biotransformation.[3][6] This process yields two principal circulating metabolites: the active 3-hydroxy this compound (BCH24426) and the inactive RL603.[3][5] Urinary excretion of these metabolites is the main route of elimination for this compound.[1][3] Approximately 3% of an administered dose is recovered as 3-hydroxy this compound and 16-20% as RL603 in the urine.[1][2][3]
Biological Activity and Data Presentation
The clinical effects of this compound are a composite of the activities of the parent drug and its primary active metabolite, BCH24426. While both contribute to the therapeutic effect, their potencies differ significantly concerning off-target effects.
Thrombocytopenic Effect: Inhibition of Megakaryocytopoiesis
The primary therapeutic action of this compound is the reduction of platelet counts. This is not due to shortened platelet survival but rather to a direct interference with the maturation of megakaryocytes, the platelet precursor cells in the bone marrow.[7][8] The precise mechanism involves the suppression of transcription factors, including GATA-1 and FOG-1, which are essential for megakaryocytopoiesis.[3][6] This disruption occurs in the post-mitotic phase of megakaryocyte development, leading to a reduction in their size, ploidy, and overall maturation, which ultimately results in decreased platelet production.[6][7][9]
Studies have shown that both this compound and its metabolite BCH24426 potently and selectively inhibit the development of megakaryocytes from CD34+ progenitor cells.[5] The other major metabolite, RL603, has been found to be inactive in this regard.[5][9][10]
Phosphodiesterase III (PDE3) Inhibition and Cardiovascular Effects
This compound and BCH24426 are both inhibitors of cyclic AMP phosphodiesterase 3 (PDE3).[6] This inhibition is not believed to be the primary mechanism for platelet reduction.[5][6] However, it is strongly associated with the drug's cardiovascular side effects, including vasodilation, tachycardia, and palpitations.[2][9][11] The active metabolite, BCH24426, is profoundly more potent as a PDE3 inhibitor—approximately 40 times more so than the parent drug this compound.[3][5][6][9] This potent inhibition by the metabolite is a key driver of the cardiovascular adverse events observed in patients.[12] PDE3 inhibition increases intracellular cyclic AMP (cAMP) levels, which can lead to positive inotropic and chronotropic effects on the heart.[13]
Summary of Quantitative Data
The distinct biological activities of this compound and its metabolites are quantified by their respective potencies in functional assays.
Table 1: Comparative Biological Activity of this compound and its Metabolites
| Compound | Inhibition of Megakaryocyte Development (IC50) | PDE3 Inhibition (IC50) |
|---|---|---|
| This compound | 26 ± 4 nM[5] | 36 nM[5][6] |
| 3-hydroxy this compound (BCH24426) | 44 ± 6 nM[5] | 0.9 nM[5][6] |
| RL603 | No significant effect[5][9] | Virtually inactive[9] |
Table 2: Key Pharmacokinetic Parameters in Humans
| Parameter | This compound | 3-hydroxy this compound (BCH24426) |
|---|---|---|
| Time to Peak (Tmax) | ~1 hour[3] | ~1-2 hours[4][12] |
| Elimination Half-life (t1/2) | ~1.5 hours[3] | ~2.5 - 3.9 hours[3][12] |
| Systemic Exposure (AUC) | Baseline | Approximately 2-fold higher than this compound[6][9] |
Experimental Protocols
The following sections detail the methodologies used to characterize the activity and concentration of this compound and its metabolites.
Protocol: Quantification of this compound in Human Plasma via LC-MS/MS
This protocol describes a validated method for the sensitive quantification of this compound in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., this compound-13C3).[4]
- Add 100 µL of a buffer solution (e.g., sodium carbonate buffer).
- Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex mix for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes to separate the layers.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Agilent or Waters LC system.
- Column: C18 reverse-phase column (e.g., Inertsil ODS2, Ascentis C18).[4][14]
- Mobile Phase A: 0.1% Formic acid in water.[4]
- Mobile Phase B: Methanol or Acetonitrile.[4]
- Flow Rate: 0.5 - 1.0 mL/min.
- Gradient Elution: A typical gradient might run from 30% B to 90% B over several minutes to ensure separation from plasma components.
- Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[4]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:
- This compound: m/z 256.0 -> 198.9[4]
- Internal Standard (this compound-13C3): m/z 259.0 -> 199.9[4]
- Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Start [label="Plasma Sample", shape=ellipse, fillcolor="#34A853"];
Step1 [label="Add Internal Standard\n& Buffer", fillcolor="#4285F4"];
Step2 [label="Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)", fillcolor="#4285F4"];
Step3 [label="Evaporate & Reconstitute\nin Mobile Phase", fillcolor="#4285F4"];
Step4 [label="Inject into HPLC\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"];
Step5 [label="Mass Spectrometry\n(MRM Detection)", fillcolor="#FBBC05", fontcolor="#202124"];
End [label="Quantification", shape=ellipse, fillcolor="#34A853"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End;
}
Protocol: In Vitro Assessment of Megakaryocytopoiesis Inhibition
This protocol outlines a method to assess the effect of this compound and its metabolites on the differentiation of megakaryocytes from progenitor cells.
1. Cell Isolation and Culture:
- Isolate CD34+ hematopoietic progenitor cells from human bone marrow or cord blood using immunomagnetic bead selection.
- Culture the CD34+ cells in a serum-free medium (e.g., StemSpan™) supplemented with cytokines to promote megakaryocytic differentiation. A key cytokine is Thrombopoietin (TPO, e.g., 50 ng/mL).
2. Compound Treatment:
- Prepare stock solutions of this compound, BCH24426, and RL603 in a suitable solvent (e.g., DMSO).
- On day 0 of the culture, add the compounds to the cell cultures at a range of concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO only).
- Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 10-12 days.
3. Analysis of Megakaryocyte Development:
- Harvest the cells at the end of the culture period.
- Stain the cells with fluorescently-labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.
- Analyze the stained cells using a flow cytometer.
- Quantify the percentage of CD41a-positive cells in each treatment condition to determine the extent of megakaryocyte differentiation.
4. Data Analysis:
- Plot the percentage of megakaryocytes against the log of the compound concentration.
- Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Start [label="Isolate Human CD34+\nProgenitor Cells", shape=ellipse, fillcolor="#34A853"];
Step1 [label="Culture with TPO\n(Thrombopoietin)", fillcolor="#4285F4"];
Step2 [label="Add this compound and\nMetabolites (Varying Conc.)", fillcolor="#4285F4"];
Step3 [label="Incubate for 10-12 Days", fillcolor="#4285F4"];
Step4 [label="Stain for Megakaryocyte\nMarkers (e.g., CD41a)", fillcolor="#FBBC05", fontcolor="#202124"];
Step5 [label="Analyze by\nFlow Cytometry", fillcolor="#FBBC05", fontcolor="#202124"];
End [label="Calculate IC50 Values", shape=ellipse, fillcolor="#34A853"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End;
}
Conclusion
The biological activity of this compound is a complex interplay between the parent drug and its primary active metabolite, 3-hydroxy this compound (BCH24426). Both compounds contribute almost equally to the desired therapeutic effect of reducing platelet counts by inhibiting megakaryocyte maturation.[5][9] However, the metabolite BCH24426 is the main driver of the common cardiovascular side effects associated with this compound therapy, owing to its 40-fold greater potency in inhibiting PDE3.[3][5][6] The second major metabolite, RL603, is considered pharmacologically inactive with respect to both platelet reduction and PDE3 inhibition.[5][9] Therefore, a comprehensive understanding of this compound's clinical profile requires careful consideration of the distinct and significant contributions of its active metabolite. This knowledge is critical for drug development professionals in optimizing dosing strategies and for researchers investigating the nuanced mechanisms of drug action and toxicity.
References
- 1. This compound | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bioequivalence and Pharmacokinetics of Low-Dose this compound 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the biological activities of this compound and its major metabolites in haematopoietic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agrylin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. pharmascience.com [pharmascience.com]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Cardiovascular Safety of this compound in Healthy Subjects: Effects of Caffeine and Food Intake on Pharmacokinetics and Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography-mass spectrometry method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Anagrelide In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagrelide is a quinazoline derivative primarily used for the treatment of thrombocythemia, a condition characterized by an elevated platelet count. Its mechanism of action involves the selective inhibition of megakaryocytopoiesis, the process of platelet production. These application notes provide detailed protocols for in vitro cell-based assays to study the effects of this compound on megakaryocyte differentiation, proliferation, and associated signaling pathways.
Mechanism of Action Overview
This compound's primary effect is the disruption of post-mitotic megakaryocyte maturation, leading to a reduction in platelet production.[1][2][3] This is achieved, in part, by decreasing the size and ploidy of megakaryocytes.[2][4][5] While this compound is a potent inhibitor of phosphodiesterase III (PDE3), its anti-megakaryocytopoietic effects appear to be independent of this activity.[6][7] Instead, this compound has been shown to reduce the expression of key transcription factors essential for megakaryopoiesis, namely GATA-1 and its cofactor FOG-1.[6][7]
Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: Inhibitory Concentrations of this compound on Megakaryocytopoiesis and PDE3
| Parameter | Cell Type/System | IC50 Value | Reference |
| Megakaryocyte Development | Human CD34+ cells | ~26 nM | [4] |
| Phosphodiesterase III (PDE3) | Isolated enzyme | 36 nM | [8] |
Table 2: Effects of this compound on Megakaryocyte Maturation
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Megakaryocyte Ploidy | Cultured human megakaryocytes | 5-50 ng/mL | Shift in modal ploidy from 16N to 8N | [2][4] |
| Megakaryocyte Diameter | Cultured human megakaryocytes | 5-50 ng/mL | Up to 22% decrease | [2] |
| GATA-1 mRNA Expression | TPO-stimulated human hematopoietic cultures | 0.3 µM | Reduction in expression | [6] |
| FOG-1 mRNA Expression | TPO-stimulated human hematopoietic cultures | 0.3 µM | Reduction in expression | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's proposed signaling pathway in megakaryocyte precursors.
Caption: General experimental workflow for assessing this compound's in vitro effects.
Experimental Protocols
Megakaryocyte Differentiation and Maturation Assay
This protocol details the in vitro differentiation of human CD34+ hematopoietic stem and progenitor cells into megakaryocytes and the subsequent analysis of their maturation in the presence of this compound.
Materials:
-
Human CD34+ cells (e.g., from cord blood or bone marrow)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Recombinant human thrombopoietin (TPO)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD41a (e.g., FITC) and anti-CD61 (e.g., PE)
-
Flow cytometer
Procedure:
-
Cell Culture and Differentiation:
-
Thaw cryopreserved human CD34+ cells according to the supplier's protocol.
-
Seed the cells at a density of 1 x 10^5 cells/mL in a serum-free medium supplemented with 50 ng/mL of TPO.[6]
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
On day 5 of culture, add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).
-
Continue the culture for an additional 5-7 days.
-
-
Flow Cytometry Analysis of Megakaryocyte Maturation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend in flow cytometry buffer.
-
Aliquot approximately 1-5 x 10^5 cells per tube.
-
Add fluorochrome-conjugated anti-CD41a and anti-CD61 antibodies at concentrations recommended by the manufacturer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 300-500 µL of flow cytometry buffer.
-
Analyze the cells using a flow cytometer, gating on the CD41a+/CD61+ population to identify megakaryocytes.[9][10]
-
Data Analysis:
-
Quantify the percentage of CD41a+/CD61+ cells in the total cell population for each this compound concentration.
-
Analyze the mean fluorescence intensity (MFI) of CD41a and CD61 to assess changes in surface marker expression.
Megakaryocyte Ploidy Analysis
This protocol describes the analysis of megakaryocyte ploidy using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Differentiated megakaryocyte culture (from Protocol 1)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 900 µL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cells with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer, using a linear scale for the PI fluorescence channel.[11]
-
Data Analysis:
-
Gate on the megakaryocyte population based on forward and side scatter properties or by co-staining with a megakaryocyte-specific surface marker (if not already gated in a multicolor experiment).
-
Analyze the DNA content histogram to determine the percentage of cells in each ploidy class (2N, 4N, 8N, 16N, 32N, etc.).
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of megakaryocytic progenitor cells.
Materials:
-
Megakaryocytic cell line (e.g., HEL, K562) or primary CD34+ cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C.
-
-
Treatment:
-
Add 100 µL of medium containing various concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[12]
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C (or for a few hours with shaking) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Quantitative Real-Time PCR (qPCR) for GATA-1 and FOG-1 Expression
This protocol provides a method to quantify the mRNA expression levels of GATA-1 and FOG-1 in response to this compound treatment.
Materials:
-
Differentiated megakaryocyte culture treated with this compound (from Protocol 1)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GATA-1, FOG-1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and Reverse Transcription:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (GATA-1, FOG-1) and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of GATA-1 and FOG-1 to the housekeeping gene and then to the vehicle control.
Intracellular cAMP Measurement Assay (ELISA)
This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Platelets or megakaryocytic cells treated with this compound
-
cAMP ELISA kit
-
0.1 M HCl for cell lysis
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and lyse them in 0.1 M HCl to stop phosphodiesterase activity and extract cAMP.[13]
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for the ELISA.
-
-
ELISA:
-
Perform the competitive ELISA according to the manufacturer's protocol.[13][14] This typically involves adding the cell lysate, a known amount of labeled cAMP, and an anti-cAMP antibody to a pre-coated plate.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured.
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.[13]
References
- 1. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex vivo differentiation of cord blood stem cells into megakaryocytes and platelets. | Semantic Scholar [semanticscholar.org]
- 3. The effects of this compound on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressive effects of this compound on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 12. MTT (Assay protocol [protocols.io]
- 13. content.abcam.com [content.abcam.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Anagrelide Administration in Animal Models of Thrombocythemia
Introduction
Anagrelide is an orally active quinazoline derivative used for the treatment of essential thrombocythemia (ET) and other myeloproliferative neoplasms (MPNs).[1][2] Its primary therapeutic effect is the reduction of elevated platelet counts, thereby mitigating the risk of thromboembolic and hemorrhagic events.[1][2] The platelet-lowering activity of this compound is attributed to its ability to inhibit the maturation of megakaryocytes, the precursors to platelets, in the bone marrow.[3][4] Animal models are indispensable tools for elucidating the precise mechanisms of action, evaluating pharmacokinetic and pharmacodynamic profiles, and assessing the efficacy and toxicity of this compound and its novel formulations. These notes provide detailed protocols and summarized data for the administration of this compound in relevant animal models of thrombocythemia.
Mechanism of Action
This compound's mechanism for reducing platelet counts is complex and distinct from its antiplatelet aggregation effects, which are mediated through the inhibition of phosphodiesterase 3A (PDE3A).[3][5] The primary mechanism for thrombocythemia treatment involves interfering with the late stages of megakaryopoiesis.[6] this compound disrupts the post-mitotic maturation of megakaryocytes, leading to a reduction in their size and ploidy.[1][7]
Recent studies have elucidated a key signaling pathway involving the integrated stress response (ISR). This compound induces the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn increases the expression of Activating Transcription Factor 4 (ATF4).[7] ATF4 upregulates the transcription of genes like TRIB3, a negative regulator of megakaryopoiesis, and represses critical megakaryocytic transcription factors GATA-1 and FOG-1.[1][7] Additionally, this compound has been identified as a "molecular glue" that induces a complex between PDE3A and Schlafen 12 (SLFN12), triggering apoptosis or inhibiting proliferation in certain cell types.[8][9][10]
Data Presentation: this compound Administration in Rodent Models
The following tables summarize quantitative data from studies administering this compound to animal models of thrombocythemia and related conditions.
Table 1: Efficacy of this compound in Mouse Models
| Animal Model | This compound Dose & Route | Treatment Duration | Key Findings |
|---|---|---|---|
| BALB/c Mice | 100 µ g/day , Intraperitoneal (IP) | 5 days | Platelet counts decreased to 40-50% of normal levels.[11] |
| Patient-Derived Xenograft (GIST) Mouse Model | 2.5 mg/kg, Twice Daily (BID), Oral (PO) | 11 days | Significant tumor regression observed.[12] |
| Patient-Derived Xenograft (GIST) Mouse Model | 35 mg/kg or 70 mg/kg, Every 4th Day (Q4D), Subcutaneous (SC) | 11 days | Significantly reduced tumor volumes; dose-dependent histological responses.[8][12] |
| JAK2V617F-driven MPN Mouse Model | Not specified | Not specified | this compound is effective in controlling platelet levels irrespective of JAK2 mutation status.[13] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Animal Species | Administration Route | Dose | Tmax (Peak Time) | T1/2 (Half-life) | Key Findings |
|---|---|---|---|---|---|
| Sprague-Dawley Rats | Oral (PO) | Single dose | ~1 hour | ~3x shorter than SC | Rapid metabolism and elimination.[8][10][12] |
| Sprague-Dawley Rats | Subcutaneous (SC) | Single dose | ~1 hour | ~3x longer than PO | Extended-release profile; plasma concentrations detected up to 56 days post-injection.[8][10][12] |
Experimental Protocols
A typical experimental workflow involves animal model selection, acclimatization, baseline data collection, treatment administration, and endpoint analysis.
Protocol 1: Oral Administration of this compound in a Thrombocythemia Mouse Model
This protocol is adapted from methodologies used in JAK2V617F and xenograft mouse models.[12][14]
1. Materials:
-
This compound hydrochloride
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old mice (e.g., C57BL/6J JAK2V617F knock-in or tumor-bearing immunodeficient mice)[15]
-
Oral gavage needles (20-22 gauge, curved)
-
1 mL syringes
-
Analytical balance
2. Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the cohort and the target dose (e.g., 2.5 mg/kg).[12]
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
Create a homogenous suspension of this compound in the vehicle. Prepare fresh daily or as stability data permits.
3. Administration Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the distance from the mouse's oral cavity to the xiphoid process to estimate the correct gavage needle insertion depth.
-
Insert the gavage needle into the esophagus, advancing it gently towards the stomach.
-
Slowly administer the calculated volume of the this compound suspension (typically 50-100 µL).
-
Withdraw the needle and return the mouse to its cage.
-
Administer the dose once or twice daily (BID) as required by the study design.[12]
4. Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).[10]
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and regular intervals (e.g., weekly) for complete blood counts (CBCs).
-
At the study endpoint, collect terminal samples, including blood, spleen, and bone marrow for histological analysis and pharmacodynamic marker assessment (e.g., p-STAT5, megakaryocyte ploidy).[14]
Protocol 2: Subcutaneous Administration of a Slow-Release this compound Formulation
This protocol is based on a study evaluating a slow-release formulation in a xenograft mouse model.[8][10][12]
1. Materials:
-
Slow-release this compound formulation
-
Vehicle control
-
Tumor-bearing immunodeficient mice (e.g., PDX models)[10]
-
Insulin syringes with appropriate needles (e.g., 27-30 gauge)
2. Dosing and Administration:
-
Allow the this compound formulation to reach room temperature before injection.
-
Gently restrain the mouse and lift the skin on the flank or dorsal side to create a "tent."
-
Insert the needle into the subcutaneous space at the base of the skin tent.
-
Inject the specified volume (e.g., 50 µL) slowly.[12]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Administer the dose according to the study schedule (e.g., every fourth day, Q4D).[12]
3. Monitoring and Endpoints:
-
Monitor animal well-being and body weight regularly.[10]
-
Measure tumor volume using calipers at set intervals.
-
At the study endpoint, euthanize the animals and collect tumors for histological analysis to assess treatment response.[8]
-
Collect blood for pharmacokinetic analysis if required.
Protocol 3: Assessment of Megakaryopoiesis and Platelet Parameters
1. Blood Collection and Analysis:
-
Collect 20-50 µL of peripheral blood into EDTA-coated tubes.
-
Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood to determine platelet count, white blood cell (WBC) count, and hematocrit.[11]
2. Bone Marrow and Spleen Analysis:
-
At the study endpoint, harvest femurs and spleens.
-
Weigh the spleens as an indicator of extramedullary hematopoiesis.[14]
-
Flush bone marrow from femurs using sterile PBS or fix the entire bone for histology.
-
Prepare single-cell suspensions from bone marrow or spleen for flow cytometric analysis of megakaryocyte populations (e.g., using CD41a markers).[11]
-
Perform histological staining (e.g., H&E, reticulin stain) on fixed bone marrow and spleen sections to assess cellularity, morphology, and fibrosis.[14]
Toxicity and Adverse Effects in Animal Models
In animal studies, this compound is generally well-tolerated at therapeutic doses.[10] However, some effects have been noted:
-
Cardiovascular Effects: Due to its PDE3 inhibitory activity, this compound can have positive inotropic and vasodilatory effects in animals.[16][17]
-
Body Weight: In some studies, oral gavage administration was associated with agitation and slight, but significant, decreases in relative body weight compared to subcutaneous injections.[10]
-
General Toxicity: A water-soluble metabolite of this compound administered to BALB/c mice did not alter WBC counts, hematocrit, or bleeding time, and showed no apparent signs of toxicity at doses sufficient to lower platelet counts.[11]
References
- 1. The Use of this compound in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound in the treatment of thrombocythemia essential (ET)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE3A inhibitor this compound activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPO, but not soluble-IL-6 receptor, levels increase after this compound treatment of thrombocythemia in chronic myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic profile and in vivo anticancer efficacy of this compound administered subcutaneously in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profile and in vivo anticancer efficacy of this compound administered subcutaneously in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound metabolite induces thrombocytopenia in mice by inhibiting megakaryocyte maturation without inducing platelet aggregation. [vivo.weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Impact of JAK2(V617F) mutation status on treatment response to this compound in essential thrombocythemia: an observational, hypothesis-generating study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. czemp.org [czemp.org]
- 17. This compound-associated Cardiomyopathy and Heart Failure in a Patient with Essential Thrombocythemia: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Anagrelide Derivatives
Introduction
Anagrelide is an FDA-approved medication for the treatment of essential thrombocythemia, a myeloproliferative neoplasm characterized by the overproduction of platelets.[1][2] The primary mechanism of action of this compound involves the reduction of platelet production by inhibiting the maturation of megakaryocytes, the platelet precursor cells in the bone marrow.[2][3][4] While its exact molecular mechanism is still under investigation, this compound is known to be a potent inhibitor of phosphodiesterase III (PDE3).[1][5][6] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn affects signaling pathways that regulate megakaryocyte development.[3][7] Additionally, this compound has been shown to suppress transcription factors such as GATA-1 and FOG-1, which are crucial for megakaryopoiesis.[8]
Despite its efficacy, this compound therapy can be associated with cardiovascular side effects, including tachycardia, palpitations, and fluid retention, which are linked to its PDE3 inhibitory activity.[2][3] Therefore, there is a significant interest in developing novel this compound derivatives with an improved therapeutic window, exhibiting potent platelet-reducing activity with minimal cardiovascular effects. This application note describes a high-throughput screening (HTS) cascade designed to identify such novel derivatives.
This compound's Putative Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting platelet formation.
Caption: Proposed signaling pathway of this compound in megakaryocytes.
High-Throughput Screening (HTS) Workflow
A tiered HTS approach is proposed to efficiently screen large compound libraries for novel this compound derivatives with the desired activity and selectivity profile. The workflow progresses from a broad primary screen to more specific secondary and tertiary assays to confirm activity and eliminate non-specific compounds.
Caption: High-throughput screening workflow for novel this compound derivatives.
Experimental Protocols
Primary Screen: PDE3A Biochemical Inhibition Assay
This assay is designed to rapidly identify compounds that directly inhibit the enzymatic activity of phosphodiesterase 3A.
Principle: A fluorescence polarization (FP)-based assay is used to measure the activity of PDE3A. A fluorescently labeled cAMP derivative is used as a substrate. When hydrolyzed by PDE3A, the smaller fluorescent product has a lower polarization value. Inhibitors of PDE3A will prevent this hydrolysis, resulting in a high fluorescence polarization signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA.
-
Enzyme Solution: Recombinant human PDE3A diluted in Assay Buffer to a final concentration of 0.5 U/mL.
-
Substrate Solution: Fluorescently labeled cAMP (e.g., FAM-cAMP) at a final concentration of 50 nM in Assay Buffer.
-
Compound Plates: Prepare 384-well plates with test compounds serially diluted in DMSO, then further diluted in Assay Buffer. Final DMSO concentration in the assay should not exceed 0.5%.
-
-
Assay Procedure:
-
Add 5 µL of compound solution or control (DMSO for negative control, this compound for positive control) to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of Enzyme Solution to all wells except for the "no enzyme" control wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Substrate Solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 100 mM EDTA.
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hits are typically defined as compounds with an IC₅₀ value below a predetermined threshold (e.g., < 1 µM).
-
Secondary Screen: Megakaryocyte Proliferation Assay
This cell-based assay validates the effect of the primary hits on the proliferation and viability of a human megakaryoblastic cell line (e.g., MEG-01).
Principle: The assay measures the metabolic activity of the MEG-01 cell line as an indicator of cell proliferation and viability. A resazurin-based reagent is used, which is reduced by viable cells to the highly fluorescent resorufin. A decrease in fluorescence indicates an anti-proliferative effect.
Methodology:
-
Cell Culture:
-
Culture MEG-01 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed MEG-01 cells into a 96-well clear-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Add 1 µL of serially diluted compounds (primary hits) to the wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of resazurin reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for each active compound.
-
Tertiary Screen: In Vitro Platelet Production Assay
This assay confirms the ability of confirmed hits to inhibit the differentiation of megakaryocytes and subsequent platelet production from human hematopoietic stem cells.
Principle: CD34+ hematopoietic stem cells are differentiated into mature megakaryocytes in the presence of thrombopoietin (TPO). The number of proplatelet-forming megakaryocytes or the quantity of platelet-like particles (PLPs) released into the supernatant is quantified using flow cytometry.
Methodology:
-
Megakaryocyte Differentiation:
-
Culture human CD34+ cells in a serum-free medium containing stem cell factor and TPO for 10-12 days to induce megakaryocyte differentiation.
-
On day 10, re-plate the mature megakaryocytes and treat them with various concentrations of the hit compounds.
-
Incubate for an additional 48-72 hours.
-
-
Quantification of Platelet Production:
-
Collect the cell culture supernatant.
-
Stain the supernatant with fluorescently labeled antibodies against platelet-specific markers (e.g., CD41a-FITC and CD42b-PE).
-
Analyze the sample using a flow cytometer to quantify the number of CD41a+/CD42b+ platelet-like particles.
-
-
Data Analysis:
-
Normalize the number of PLPs in the treated samples to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of platelet production for each compound.
-
Data Presentation
The quantitative data from the screening cascade should be summarized in a structured table for easy comparison of the derivatives.
| Compound ID | Primary Screen: PDE3A IC₅₀ (nM) | Secondary Screen: MEG-01 GI₅₀ (nM) | Tertiary Screen: Platelet Production IC₅₀ (nM) | Counter Screen: Cardiomyocyte Viability EC₅₀ (µM) | Therapeutic Index (EC₅₀ / Platelet IC₅₀) |
| This compound | 36 | 150 | 250 | 15 | 60 |
| Derivative A | 25 | 110 | 180 | 35 | 194 |
| Derivative B | 45 | 200 | 310 | 12 | 39 |
| Derivative C | 15 | 85 | 130 | 45 | 346 |
| Derivative D | 150 | >1000 | >1000 | >100 | >100 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Agrylin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound [bionity.com]
- 6. This compound (PD010137, OTBXOEAOVRKTNQ-UHFFFAOYSA-N) [probes-drugs.org]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Anagrelide in the Study of Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anagrelide
This compound is an orally active imidazoquinazoline compound used for the treatment of thrombocythemia (an abnormally high platelet count) in patients with myeloproliferative neoplasms (MPNs), particularly essential thrombocythemia (ET) and polycythemia vera (PV).[1][2][3] Unlike other cytoreductive agents such as hydroxyurea, which affect multiple hematopoietic lineages, this compound exhibits a relatively specific action in reducing platelet counts.[2][3][4][5] This specificity makes it a valuable tool for studying the distinct mechanisms of megakaryopoiesis (platelet production) and for developing targeted therapies for MPNs.
The primary therapeutic effect of this compound is the reduction of platelet production by interfering with the maturation of their precursor cells, the megakaryocytes.[2][4][6][7] While also known as a phosphodiesterase 3A (PDE3A) inhibitor, its platelet-lowering effects appear to be distinct from this activity, which is more associated with side effects like vasodilation and palpitations.[1][2][8]
Mechanism of Action
This compound's primary mechanism for reducing platelet counts is the disruption of the late stages of megakaryocyte development.[1][9] It does not significantly inhibit the proliferation of early megakaryocyte progenitors but rather acts on their post-mitotic maturation.[4][10]
Key mechanistic actions include:
-
Inhibition of Megakaryocyte Maturation: this compound halts the maturation of megakaryocytes, leading to a "left-shift" where there is a predominance of immature precursor cells.[4][6][11]
-
Reduction in Megakaryocyte Size and Ploidy: Treatment with this compound results in smaller megakaryocytes with lower ploidy (reduced DNA content), which impairs their ability to produce platelets effectively.[4][10][12]
-
Suppression of Transcription Factors: The drug has been shown to suppress key transcription factors essential for megakaryopoiesis, including GATA-1 and FOG-1.[1][13]
-
Interference with TPO Signaling: this compound appears to reduce thrombopoietin (TPO)-mediated intracellular signaling events, which are crucial for megakaryocyte proliferation and differentiation.[14][15]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from clinical and preclinical studies of this compound in MPNs.
Table 1: Clinical Efficacy of this compound in Essential Thrombocythemia (ET)
| Parameter | Value | Reference |
|---|---|---|
| Complete Response Rate | ~70-71% (Platelets <450 x 10⁹/L) | [4][16] |
| Partial Response Rate | ~90% (Platelets <600 x 10⁹/L) | [4] |
| Overall Response Rate | 64% - 84% | [16][17] |
| Median Time to Response | 5.2 months | [17][18] |
| Median Maintenance Dose | 1.5 - 2.5 mg/day | [2][3][16] |
| Time to Platelet Decrease | 7 - 10 days | [2][3] |
| Platelet Count Normalization | Returns to pre-treatment levels in 4-8 days after stopping therapy |[2][3] |
Table 2: Cellular Effects of this compound on Megakaryocytes in ET Patients
| Parameter | Pre-Anagrelide | Post-Anagrelide | Reference |
|---|---|---|---|
| Platelet Count (x 10⁹/L) | 1063 ± 419 | 361 ± 53 | [12] |
| Megakaryocyte Number (x 10⁶/kg) | 14 | 8 | [12] |
| Megakaryocyte Diameter (µm) | 46 | 40 | [12] |
| Megakaryocyte Volume (x 10³ µm³) | 48 | 34 | [12] |
| Modal Megakaryocyte Ploidy | 32N | 16N |[12] |
Table 3: In Vitro Effects of this compound on Megakaryocyte Cultures
| Parameter | Concentration | Effect | Reference |
|---|---|---|---|
| Megakaryocyte Maturation | 5 - 50 ng/mL | Shifted modal stage from III to II | [10] |
| Megakaryocyte Ploidy | 5 - 50 ng/mL | Reduced modal ploidy from 16N to 8N | [10] |
| Megakaryocyte Diameter | 5 - 50 ng/mL | Decreased mean diameter by up to 22% | [10] |
| imMKCL Proliferation | 1 µM - 10 µM | Significantly decreased cell growth at 96 hours | [9] |
| Platelet Generation from imMKCLs | 1 µM | Significantly decreased relative number of mature platelets | [9] |
| Megakaryocyte Colony Inhibition | 5 µg/mL | Reduced colony numbers by 57% (Note: This is a supra-therapeutic dose) |[10] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on megakaryopoiesis are provided below.
Protocol 1: In Vitro Culture and Treatment of Megakaryocyte Progenitors
This protocol describes the culture of human CD34+ hematopoietic stem cells and their differentiation into megakaryocytes for this compound treatment studies.
Materials:
-
Cryopreserved human umbilical cord blood-derived CD34+ cells
-
Stemspan™ medium or similar hematopoietic expansion medium
-
Recombinant human cytokines: Thrombopoietin (TPO), Stem Cell Factor (SCF), Flt3-Ligand, IL-3
-
This compound hydrochloride (stock solution in DMSO)
-
Cell culture plates, incubators (37°C, 5% CO₂)
Procedure:
-
Thawing and Expansion: Thaw CD34+ cells according to the supplier's protocol. Culture them for 4-5 days in expansion medium supplemented with a cytokine cocktail (e.g., 50 ng/mL TPO, 50 ng/mL SCF, 50 ng/mL Flt3-L, 10 ng/mL IL-3) to increase cell numbers.
-
Megakaryocyte Differentiation: Transfer expanded cells to a differentiation medium, typically containing a high concentration of TPO (e.g., 50-100 ng/mL) and SCF (e.g., 25-50 ng/mL) without other early-acting cytokines.
-
This compound Treatment: On day 0 of differentiation, add this compound to the cultures at desired final concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Culture and Analysis: Culture the cells for 10-14 days. At various time points (e.g., day 7, day 10, day 12), harvest cells for analysis using protocols for flow cytometry, cell proliferation, and gene expression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: a novel agent for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of this compound in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different this compound formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced bone marrow changes during therapy of chronic myeloproliferative disorders with thrombocytosis. an immunohistochemical and morphometric study of sequential trephine biopsies | Haematologica [haematologica.org]
- 12. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A preliminary investigation into the action of this compound: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TPO, but not soluble-IL-6 receptor, levels increase after this compound treatment of thrombocythemia in chronic myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Therapy with this compound in patients affected by essential thrombocythemia: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapy with this compound in patients affected by essential thrombocythemia: preliminary results. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Overcoming Anagrelide solubility issues in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anagrelide, with a focus on overcoming its challenging solubility characteristics in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound, and its commonly used salt form this compound hydrochloride, is an off-white powder that is characterized as being very slightly soluble in water and sparingly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1][2]. Its solubility in aqueous solutions is highly pH-dependent[3][4].
Q2: How does pH affect the aqueous solubility of this compound?
A2: this compound's solubility in aqueous solutions is significantly influenced by pH. Below pH 3, its solubility increases as the pH decreases.[3] Between pH 4 and pH 8, the solubility remains consistently low. Above pH 8, the solubility increases again with rising pH.[3]
Q3: What is the primary mechanism of action for this compound?
A3: this compound's primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3), with an IC50 of 36 nM[5][6][7]. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. In megakaryocytes, the precursor cells to platelets, this increase in cAMP is believed to inhibit their maturation, leading to a reduction in platelet production[8][9]. While it can also inhibit platelet aggregation, this effect is typically observed at concentrations higher than those required to reduce platelet count[1][10].
This compound Solubility Data
The following table summarizes the known solubility of this compound and its hydrochloride salt in various solvents.
| Solvent/Condition | Form | Solubility | Source |
| Water | This compound Base (Estimated) | 1,300 mg/L (at 25 °C) | [11] |
| Water | This compound Hydrochloride | Very slightly soluble | [1][2] |
| Aqueous Solution (pH 0.96) | This compound | 236 mcg/mL | [3] |
| Aqueous Solution (pH 4-8) | This compound | 1.2 mcg/mL | [3] |
| Aqueous Solution (pH 11.4) | This compound | 992 mcg/mL | [3] |
| DMSO | This compound Hydrochloride | Approx. 2 mg/mL to 14 mg/mL | [5][12] |
| Dimethylformamide (DMF) | This compound Hydrochloride | Approx. 0.25 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | This compound Hydrochloride | Approx. 0.5 mg/mL | [5] |
| Ethanol | This compound Hydrochloride | Insoluble | [13] |
Note: Solubility values, especially in organic solvents, can show batch-to-batch variation. It is recommended to use fresh, high-quality solvents.[12]
Troubleshooting Guide
Issue: My this compound hydrochloride is not dissolving in my aqueous buffer for a cell culture experiment.
Root Cause: this compound hydrochloride has very low solubility in aqueous solutions at physiological pH (around 7.2-7.4)[3]. Direct dissolution in buffers like PBS or cell culture media will likely be unsuccessful.
Solution Workflow:
References
- 1. DailyMed - this compound HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. db.cbg-meb.nl [db.cbg-meb.nl]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Anagrelide-Induced Cardiovascular Side Effects in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anagrelide in research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced cardiovascular side effects?
A1: this compound and its active metabolite, 3-hydroxythis compound, are potent inhibitors of phosphodiesterase III (PDE3).[1] Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP mimics the effects of β-adrenergic stimulation, resulting in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, as well as vasodilation.[1][3] These physiological changes are the primary drivers of cardiovascular side effects such as tachycardia, palpitations, and hypotension.[4]
Q2: What are the most common cardiovascular side effects observed with this compound in preclinical models?
A2: Based on clinical data and the mechanism of action, the most anticipated cardiovascular side effects in research models include tachycardia (increased heart rate), palpitations (which may manifest as arrhythmias on an electrocardiogram - ECG), and potential changes in blood pressure.[4] Fluid retention has also been reported in clinical settings.[5] In rodent models, a significant positive correlation has been observed between increases in heart rate and the maximum plasma concentration (Cmax) of this compound and its active metabolite.
Q3: Are the cardiovascular side effects of this compound dose-dependent?
A3: Yes, the cardiovascular effects of this compound are generally considered to be dose-related.[2] Higher doses are associated with a greater incidence and severity of side effects such as tachycardia and palpitations. In a study with healthy volunteers, a 2.5 mg single dose of this compound caused a more significant increase in heart rate compared to a 0.5 mg dose.[6] Therefore, when developing research protocols, it is crucial to perform dose-escalation studies to identify a therapeutic window that minimizes cardiovascular adverse events.
Q4: Are there any known sex- or age-related differences in the susceptibility to this compound's cardiovascular effects in research models?
A4: While specific preclinical studies on sex and age differences are limited, clinical data suggests that elderly patients may be more susceptible to the cardiac side effects of this compound.[2] It is reasonable to hypothesize that aged animal models may also exhibit a more pronounced cardiovascular response. Sex-related differences have not been extensively reported, but it is always good practice to include both male and female animals in study designs to assess for any potential sex-specific effects.
Q5: What are some alternative compounds to this compound with a potentially better cardiovascular profile for use in research?
A5: Hydroxyurea is a commonly used alternative to this compound for the treatment of thrombocythemia in clinical practice and has been shown to have a different side effect profile, with fewer cardiovascular events like palpitations.[7][8] However, it is important to note that hydroxyurea has its own set of potential toxicities, including myelosuppression. For preclinical research, the choice of an alternative would depend on the specific scientific question being addressed. If the goal is to study the effects of platelet reduction without the confounding cardiovascular effects of PDE3 inhibition, hydroxyurea could be a suitable comparator.
Troubleshooting Guides
Issue 1: Significant Tachycardia Observed in Rodent Models
Symptom: A sustained and significant increase in heart rate (e.g., >20-25% above baseline) is observed via ECG or telemetry following this compound administration.
Potential Causes:
-
Dose is too high: The administered dose of this compound may be in the supratherapeutic range for the specific animal model, leading to excessive PDE3 inhibition.
-
Individual animal sensitivity: There can be inter-animal variability in drug metabolism and cardiovascular response.
-
Stress: Handling and experimental procedures can induce stress-related tachycardia, which can be additive to the drug effect.
Troubleshooting Steps:
-
Review and Optimize Dose:
-
If possible, lower the dose of this compound in subsequent experiments to determine if a therapeutic effect can be achieved with a less pronounced tachycardic response.
-
Conduct a formal dose-response study to establish the relationship between the this compound dose and the heart rate increase in your specific model.
-
-
Consider Pharmacological Intervention (for mechanistic studies):
-
Beta-blockers: Co-administration of a cardioselective beta-blocker, such as metoprolol, could potentially mitigate this compound-induced tachycardia by blocking the effects of increased cAMP on the sinoatrial node. Pre-treatment with metoprolol has been shown to attenuate tachycardia induced by other sympathoexcitatory agents in rats.[9] Note: This intervention will likely alter the overall cardiovascular dynamics and should be used with a clear scientific rationale.
-
Ivabradine: This agent specifically inhibits the If current in the sinoatrial node, reducing heart rate without affecting contractility. It could be a more specific tool to counteract tachycardia without the broader effects of beta-blockers.
-
-
Refine Experimental Technique to Reduce Stress:
Issue 2: Evidence of Fluid Retention or Edema in Animal Models
Symptom: Observable signs of edema (e.g., peripheral swelling) or an unexpected increase in body weight not attributable to normal growth.
Potential Causes:
-
Vasodilation and Capillary Leakage: this compound's vasodilatory effects can lead to increased capillary hydrostatic pressure and fluid extravasation.
-
Renal Effects: While not fully characterized, alterations in renal hemodynamics or tubular function could contribute to fluid retention.
Troubleshooting Steps:
-
Accurate Monitoring:
-
Implement regular and precise body weight measurements.
-
Consider the use of metabolic cages to accurately monitor fluid intake and urine output.[12]
-
-
Pharmacological Intervention (for mechanistic or rescue studies):
-
Diuretics: Co-administration of a diuretic, such as furosemide or hydrochlorothiazide, can be explored to promote fluid excretion. The choice of diuretic and the dose would need to be carefully optimized for the specific animal model. Studies in mice have demonstrated the diuretic effects of various agents.[13][14] Caution: Diuretic use can lead to electrolyte imbalances and dehydration, which must be carefully monitored.
-
-
Dose Adjustment:
-
As with tachycardia, fluid retention may be dose-dependent. Evaluate if a lower dose of this compound can achieve the desired therapeutic effect with less fluid retention.
-
Data Summary Tables
Table 1: Clinically Reported Cardiovascular Adverse Events with this compound
| Adverse Event | Reported Incidence | References |
| Palpitations | 26% - 70% | [2][15] |
| Tachycardia | 8% - 28% | [2][16] |
| Edema/Fluid Retention | 22% - 24% | [2][15] |
| Congestive Heart Failure | 2.4% - 3.0% | [2][17] |
| Chest Pain/Angina | 4.3% - 8% | [2][17] |
| Arrhythmia | 1.8% | [17] |
Table 2: this compound Dose and Heart Rate Effect in Healthy Volunteers
| This compound Dose | Maximum Mean Heart Rate Increase (bpm) | Reference |
| 0.5 mg | +7.8 | [6] |
| 2.5 mg | +29.1 | [6] |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cardiovascular Parameters in Rodents using Telemetry
Objective: To continuously monitor electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving rodents following this compound administration.
Materials:
-
Rodents (rats or mice)
-
Implantable telemetry transmitters (e.g., from Data Sciences International)
-
Surgical tools for sterile implantation
-
Anesthesia (e.g., isoflurane)
-
This compound hydrochloride
-
Vehicle for this compound (e.g., sterile water or saline)
-
Telemetry data acquisition system and analysis software
Methodology:
-
Transmitter Implantation:
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions and established sterile surgical procedures. For blood pressure monitoring, the catheter is typically placed in the carotid artery. For ECG, leads are placed subcutaneously.[10]
-
Allow a post-operative recovery period of at least 7-10 days before starting the experiment to ensure the animal has returned to its normal physiological state.[10]
-
-
Baseline Data Collection:
-
Acquire baseline cardiovascular data for at least 24 hours prior to drug administration to establish a stable diurnal rhythm for each animal.
-
-
This compound Administration:
-
Prepare this compound solution in the appropriate vehicle at the desired concentrations.
-
Administer this compound via the intended route (e.g., oral gavage, subcutaneous injection). Administer vehicle to the control group.
-
-
Post-Dosing Data Collection:
-
Continuously record cardiovascular parameters (ECG, heart rate, blood pressure) for a predetermined period (e.g., 24-48 hours) after dosing.
-
-
Data Analysis:
-
Analyze the telemetry data to determine changes from baseline in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT).
-
Compare the effects of different doses of this compound to the vehicle control group.
-
Protocol 2: In Vitro Assessment of this compound's Effect on Cardiomyocyte Contraction
Objective: To evaluate the direct effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from rat or mouse) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Cell culture medium and supplements.
-
This compound hydrochloride and its active metabolite, 3-hydroxythis compound.
-
Vehicle (e.g., DMSO).
-
A system for measuring cardiomyocyte contraction (e.g., IonOptix system for sarcomere shortening or a system for measuring impedance changes).[3][18]
-
Field stimulation electrodes.
-
Calcium-sensitive fluorescent dyes (optional, for measuring intracellular calcium transients).
Methodology:
-
Cell Preparation:
-
Isolate and culture cardiomyocytes according to established protocols. For hiPSC-CMs, allow sufficient time for differentiation and maturation.
-
-
Experimental Setup:
-
Plate the cardiomyocytes on a suitable substrate in a perfusion chamber mounted on a microscope.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1-2 Hz) using field stimulation.
-
-
Baseline Recording:
-
Record baseline contractile parameters (e.g., peak shortening, time to peak, time to relaxation) and, if applicable, calcium transients.
-
-
Compound Application:
-
Prepare a concentration range of this compound and/or 3-hydroxythis compound in the perfusion buffer.
-
Sequentially perfuse the cells with increasing concentrations of the test compound, allowing for a steady-state effect to be reached at each concentration.
-
Include a vehicle control perfusion.
-
-
Data Acquisition and Analysis:
-
Record the contractile and calcium transient parameters at each concentration.
-
Construct concentration-response curves to determine the potency (EC50) of this compound and its metabolite on cardiomyocyte contractility.
-
Visualizations
Caption: this compound's cardiovascular signaling pathway.
Caption: Experimental workflow for in vivo cardiovascular assessment.
Caption: Troubleshooting decision tree for cardiovascular side effects.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. inotiv.com [inotiv.com]
- 3. Assessment of cardiomyocyte contraction in human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyurea compared with this compound in high-risk essential thrombocythemia : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Tachycardia caused by A2A adenosine receptor agonists is mediated by direct sympathoexcitation in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Telemetry Services | Mouse Cardiovascular Phenotyping Core | Washington University in St. Louis [mcpc.wustl.edu]
- 11. scispace.com [scispace.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Diuretic activity of the aqueous crude extract and solvent fractions of the leaves of Thymus serrulatus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Surgical and Physiological Challenges in the Development of Left and Right Heart Failure in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an in vitro contractility assay using canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. insidescientific.com [insidescientific.com]
- 18. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Anagrelide Dose-Response Optimization in Preclinical Studies: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical dose-response optimization of anagrelide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in reducing platelet counts?
This compound's primary mechanism involves the inhibition of megakaryocyte maturation, the precursor cells to platelets.[1][2] This interference with the maturation process leads to a decrease in the production of platelets.[2] While the precise downstream pathways are still under investigation, it is widely understood that this compound inhibits phosphodiesterase III (PDE3), an enzyme that degrades cyclic AMP (cAMP).[2][3][4][5] The resulting increase in intracellular cAMP levels is believed to play a crucial role in disrupting megakaryocyte development.[3] Some studies, however, suggest that the platelet-lowering effect may be independent of PDE3 inhibition.[6]
Q2: What are the key events in megakaryocytopoiesis affected by this compound?
This compound primarily impacts the late stages of megakaryocyte development. Specifically, it has been shown to:
-
Inhibit megakaryocyte maturation: this compound alters the maturation of megakaryocytes, leading to a reduction in their size and ploidy (the number of sets of chromosomes in a cell).[1][7]
-
Disrupt the post-mitotic phase: It interferes with the development of megakaryocytes after their final mitotic division.[7][8]
-
Inhibit proplatelet formation: this compound can reduce the formation of proplatelets, which are the immediate precursors to mature platelets.[6]
Q3: What is a typical starting dose for this compound in preclinical animal models?
A common starting dose for this compound in preclinical studies is 0.5 mg/kg/day.[9][10][11] However, the optimal starting dose can vary depending on the animal model and the specific research question. It is recommended to initiate studies with a low dose and titrate upwards based on platelet count response and tolerability.[12] Dose adjustments should generally not exceed 0.5 mg/day in any given week to allow for the gradual effect on platelet production to be observed, which can take 7 to 14 days.[7]
Q4: What are the common adverse effects observed with this compound in preclinical studies?
The most frequently reported side effects of this compound are related to its vasodilatory and inotropic properties, stemming from PDE3 inhibition.[13] These can include:
-
Headache[14]
-
Palpitations and tachycardia (increased heart rate)[14]
-
Fluid retention and edema[14]
-
Diarrhea[14]
-
Nausea[14]
It is crucial to monitor cardiovascular parameters in animal models during dose-escalation studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in platelet counts between animals in the same dose group. | 1. Inconsistent drug administration (e.g., gavage technique).2. Differences in individual animal metabolism.3. Underlying health status of the animals. | 1. Ensure consistent and accurate dosing technique.2. Increase the number of animals per group to improve statistical power.3. Thoroughly screen animals for health status before study initiation.4. Consider monitoring plasma drug levels to assess for pharmacokinetic variability. |
| No significant reduction in platelet count despite increasing doses of this compound. | 1. Insufficient dose range.2. Poor oral bioavailability of the formulation.3. Rapid metabolism of this compound in the chosen animal model.[15] | 1. Expand the dose range to include higher concentrations.2. Verify the formulation's stability and solubility.3. Consider an alternative route of administration (e.g., subcutaneous) to improve bioavailability and exposure.[15]4. Measure plasma concentrations of this compound and its active metabolite to confirm exposure. |
| Significant adverse effects (e.g., severe tachycardia, lethargy) at doses that do not effectively lower platelet counts. | 1. The chosen animal model may be particularly sensitive to the cardiovascular effects of this compound.2. The therapeutic window for platelet reduction versus side effects is narrow in this model. | 1. Reduce the starting dose and implement a slower dose titration schedule.2. Consider a different animal model that may have a better-tolerated cardiovascular profile.3. Monitor cardiovascular parameters (heart rate, blood pressure) closely and establish humane endpoints. |
| Platelet counts rebound to baseline levels shortly after cessation of treatment. | This is an expected pharmacological effect of this compound. | This is a normal response. Platelet counts typically return to pre-treatment levels within 4-7 days after stopping the drug.[16] This can be a useful parameter to measure in washout phases of a study. |
Experimental Protocols
In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay
Objective: To assess the direct effect of this compound on the differentiation of megakaryocyte progenitors and their ability to form proplatelets.
Methodology:
-
Cell Culture: Culture human or murine hematopoietic stem and progenitor cells (e.g., from bone marrow or cord blood) in a suitable medium supplemented with thrombopoietin (TPO) and other cytokines to induce megakaryocyte differentiation.
-
This compound Treatment: On a specific day of culture (e.g., day 10, when megakaryocytes are maturing), add varying concentrations of this compound to the culture medium. Include a vehicle control (e.g., DMSO).
-
Megakaryocyte Maturation Analysis (Flow Cytometry): After a defined incubation period (e.g., 48-72 hours), harvest the cells and stain for megakaryocyte-specific markers such as CD41a and CD42b. Analyze the cells by flow cytometry to determine the percentage of mature megakaryocytes and their ploidy by including a DNA dye (e.g., propidium iodide).
-
Proplatelet Formation Assay (Microscopy): Plate mature megakaryocytes (from a parallel culture) onto a fibrinogen-coated surface in the presence of this compound or vehicle. After an incubation period (e.g., 6-24 hours), visualize and quantify the number of megakaryocytes extending proplatelets using light or fluorescence microscopy.
In Vivo Dose-Response Study in a Rodent Model
Objective: To determine the dose-dependent effect of this compound on circulating platelet counts and to identify the optimal dose range.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization and Baseline Measurement: Acclimatize animals for at least one week. Collect baseline blood samples via a suitable method (e.g., tail vein) to determine pre-treatment platelet counts.
-
Dose Groups: Randomly assign animals to different dose groups, including a vehicle control group and at least three escalating dose levels of this compound (e.g., 0.5, 1.0, and 2.5 mg/kg/day).
-
Drug Administration: Administer this compound orally (e.g., by gavage) once or twice daily for a specified period (e.g., 14-28 days).
-
Platelet Count Monitoring: Collect blood samples at regular intervals (e.g., every 2-3 days during the first week, then weekly) to monitor platelet counts.
-
Data Analysis: Analyze the change in platelet count from baseline for each dose group. Determine the dose that achieves the desired level of platelet reduction (e.g., 50% reduction).
-
Tolerability Assessment: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, and any signs of cardiovascular distress.
Data Presentation
Table 1: Example of In Vitro this compound Effect on Megakaryocyte Maturation
| This compound Concentration (µM) | % Mature Megakaryocytes (CD41a+) | Mean Ploidy (N) | % Proplatelet-Forming Megakaryocytes |
| 0 (Vehicle) | 85 ± 5 | 16 | 60 ± 8 |
| 0.1 | 78 ± 6 | 14 | 52 ± 7 |
| 1.0 | 55 ± 7 | 10 | 35 ± 6 |
| 10.0 | 32 ± 4 | 8 | 15 ± 4 |
Table 2: Example of In Vivo this compound Dose-Response on Platelet Counts in Rats
| Dose Group (mg/kg/day) | Baseline Platelet Count (x10⁹/L) | Platelet Count Day 7 (x10⁹/L) | Platelet Count Day 14 (x10⁹/L) | % Reduction from Baseline (Day 14) |
| Vehicle | 850 ± 50 | 840 ± 60 | 855 ± 55 | 0 |
| 0.5 | 860 ± 45 | 750 ± 50 | 650 ± 40 | 24.4 |
| 1.0 | 845 ± 55 | 620 ± 40 | 430 ± 35 | 49.1 |
| 2.5 | 855 ± 60 | 450 ± 30 | 280 ± 25 | 67.2 |
Visualizations
Caption: this compound's signaling pathway in megakaryocytes.
Caption: Workflow for an in vivo dose-response study.
References
- 1. The effects of this compound on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 13. This compound as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. Pharmacokinetic profile and in vivo anticancer efficacy of this compound administered subcutaneously in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different this compound formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Anagrelide off-target effects in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the off-target effects of Anagrelide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound, and how does it differ from its off-target effects?
A1: this compound's primary therapeutic effect is the reduction of platelet counts. It achieves this by inhibiting the maturation of megakaryocytes, the precursor cells to platelets, during the post-mitotic phase of their development.[1][2] This leads to a decrease in the size and ploidy of megakaryocytes and impairs proplatelet formation.[1][3] While initially thought to be solely due to its inhibition of phosphodiesterase III (PDE3), studies now suggest the platelet-lowering effect is unrelated to PDE3 inhibition.[3]
The most prominent off-target effects are cardiovascular, including palpitations and tachycardia, which are attributed to the inhibition of PDE3 and the subsequent increase in cyclic AMP (cAMP).[4][5] More recently, a novel off-target mechanism has been identified where this compound acts as a "molecular glue," stabilizing a complex between PDE3A and Schlafen 12 (SLFN12). This complex gains RNase activity, leading to cytotoxicity in certain cancer cell lines.[6]
Q2: We are observing significant cytotoxicity in our cell line at concentrations expected to be selective for megakaryocyte inhibition. Why might this be happening?
A2: Unexpected cytotoxicity can arise from several factors. Firstly, the cytotoxic effect of this compound can be mediated by the PDE3A-SLFN12 interaction, which is dependent on the expression levels of both proteins in your specific cell line.[6] Cell lines with high expression of both PDE3A and SLFN12 can be particularly sensitive, with EC50 values for cell death as low as ~4 nM.[6] Secondly, ensure that the observed effect is not due to secondary effects of long-term culture with the compound or other experimental artifacts.
Q3: Can this compound's off-target effects influence signaling pathways other than the cAMP pathway?
A3: Yes. While the PDE3/cAMP pathway is the most well-known off-target pathway associated with cardiovascular effects, other pathways may be influenced. For instance, this compound has been shown to phosphorylate the myosin light chain, suggesting an impact on the myosin pathway, which could be partially rescued by the myosin inhibitor blebbistatin.[3] Additionally, some studies have investigated its relationship with the JAK-STAT pathway, as this pathway is crucial for thrombopoietin (TPO) signaling and is often mutated in essential thrombocythemia.[6][7] this compound has been shown to reduce TPO-mediated proliferation of CD34+ cells by inhibiting intracellular signaling events.[8] There is also evidence suggesting that this compound does not stimulate myelofibrosis and may not significantly impact the TGF-β pathway in that context, although TGF-β levels can be dysregulated in the disease state itself.[9][10]
Q4: We are using an animal-derived cell line and not seeing the expected effects of this compound. Is this a known issue?
A4: Yes, the effects of this compound can be species-specific. The absence of preclinical animal models that fully replicate the clinical effects of this compound has been a significant challenge in studying its mechanism.[6] For example, studies have shown that this compound inhibits TPO-mediated signaling through the human TPO receptor (c-Mpl), but it has no inhibitory activity against the murine receptor.[8] Therefore, it is crucial to use human cell lines or in vitro systems to study the effects of this compound accurately.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cell mortality at low this compound concentrations in non-megakaryocytic cells. | The cell line may express high levels of both PDE3A and SLFN12, making it susceptible to this compound-induced cytotoxicity.[6] | 1. Assess Protein Expression: Perform Western blotting or qPCR to determine the expression levels of PDE3A and SLFN12 in your cell line. 2. Use Control PDE3 Inhibitors: Compare the effects of this compound to other potent PDE3 inhibitors that do not induce the PDE3A-SLFN12 interaction (e.g., Siguazodan, Levosimendan).[6] If these compounds do not cause cytotoxicity, the effect is likely SLFN12-dependent. 3. CRISPR Knockout: To confirm, use CRISPR-Cas9 to knock out PDE3A or SLFN12. The cytotoxic effect should be rescued in these knockout cells.[6] |
| Inconsistent inhibition of megakaryocyte differentiation. | The timing of this compound addition is critical. This compound primarily affects the late stages of megakaryocyte maturation and proplatelet formation.[3] | 1. Optimize Treatment Window: Add this compound during the later stages of your megakaryocyte differentiation protocol. 2. Dose-Response Curve: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and exposure duration for your specific in vitro system. |
| Cardiomyocyte beating rate increases, or arrhythmias are observed in vitro. | This is a known off-target effect due to PDE3 inhibition, leading to increased intracellular cAMP, mimicking β-adrenergic stimulation.[4][5] | 1. Characterize the Effect: Quantify the changes in beating frequency and rhythm. Measure intracellular calcium transients to confirm altered calcium handling. 2. Pharmacological Inhibition: Use a β-blocker in your culture system to see if it mitigates the chronotropic effects, which can help dissect the downstream signaling. 3. Compare with other PDE3i: Use other PDE3 inhibitors to confirm the effect is class-related. |
| Increased expression of fibrotic markers (e.g., collagen, α-SMA) in co-cultures with stromal cells. | While some clinical reports suggest this compound can increase bone marrow reticulin deposition, other studies indicate it does not stimulate myelofibrosis in vitro.[9][11] The observed effect could be specific to your culture conditions or cell types. | 1. Verify with Multiple Markers: Assess a panel of fibrotic markers (e.g., COL1A1, ACTA2, FN1) by qPCR and protein analysis. 2. Functional Assays: Perform functional assays like collagen gel contraction or Sircol assay to quantify collagen deposition. 3. Test Different Stromal Cells: The pro-fibrotic response may be cell-type specific. Test different sources of stromal cells or fibroblasts. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Effect | Assay System | Metric | Value | Reference |
| PDE3A Inhibition | Platelet cAMP PDE assay | IC50 | 30 - 80 nM | [6] |
| PDE2 Inhibition | Phosphodiesterase assay | IC50 | 36 nM | [11] |
| Cytotoxicity | HeLa cells | EC50 | ~4 nM | [6] |
| Cytotoxicity | Various sensitive tumor cell lines | EC50 | 5.12 - 56.78 nM | [6] |
| Platelet Aggregation Inhibition | Human platelet-rich plasma | EC50 | <1 µg/mL | [6] |
Table 2: Effects of this compound on Megakaryopoiesis In Vitro
| Parameter | In Vitro Model | Effect of this compound | Reference |
| Proplatelet Formation (PPF) | Cord blood-derived megakaryocytes | Dose- and time-dependent inhibition | [3] |
| Proplatelet Complexity | Cord blood-derived megakaryocytes | Reduced | [3] |
| DNA Synthesis | Differentiated imMKCLs | Suppressed (BrdU incorporation) | [1] |
| Megakaryocyte Marker Expression (CD41, CD61) | imMKCLs | Significantly decreased mRNA expression | [1][12] |
| Megakaryopoiesis-related Gene Expression (FLI1, TAL1, GATA1, PF4) | Differentiated imMKCLs | Significantly downregulated | [12] |
| TPO-mediated Proliferation | CD34+ cells | Reduced number of CD41+ cells | [8] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity
-
Cell Plating: Seed cells (e.g., HeLa, or the researcher's cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., starting from 10 µM down to picomolar concentrations) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium in the cell plate with the medium containing the this compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as MTS or MTT. For example, using an MTS assay, add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results on a semi-log graph and calculate the EC50 value using non-linear regression.
Protocol 2: In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay
-
Cell Culture: Culture human CD34+ hematopoietic stem cells or immortalized megakaryocyte progenitor cell lines (imMKCLs) under conditions that promote megakaryocyte differentiation (e.g., using TPO and other cytokines).[1][3]
-
This compound Treatment: At a late stage of differentiation (e.g., day 10 for CD34+ cells), add various concentrations of this compound or vehicle control to the culture.
-
Flow Cytometry Analysis (Differentiation): After 48-72 hours of treatment, harvest the cells. Stain with fluorescently-labeled antibodies against megakaryocyte surface markers (e.g., CD41a-PE, CD61-FITC) and a viability dye. Analyze by flow cytometry to quantify the percentage of mature megakaryocytes.
-
Microscopy (Proplatelet Formation): Plate the differentiated megakaryocytes onto a fibrinogen-coated surface. After allowing time for proplatelet extension, capture images using phase-contrast microscopy.
-
Quantification: Count the number of megakaryocytes extending proplatelets. The complexity of proplatelets (e.g., branching, number of tips) can also be scored.
-
Platelet Generation (for imMKCLs): For systems that generate platelet-like particles, collect the supernatant, and analyze the number of CD41a+/CD42b+ particles by flow cytometry.[12]
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for identifying an this compound off-target effect.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Suppressive effects of this compound on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Safety of this compound in Healthy Subjects: Effects of Caffeine and Food Intake on Pharmacokinetics and Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A preliminary investigation into the action of this compound: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. Variation of PDGF, TGFbeta, and bFGF levels in essential thrombocythemia patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Anagrelide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Anagrelide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of the maturation of megakaryocytes, the precursor cells to platelets.[1][2] This leads to a reduction in the production of platelets in the bone marrow.[1] While initially developed as a platelet aggregation inhibitor, its potent effect on reducing platelet counts is observed at lower concentrations than those required to significantly inhibit aggregation.[3] this compound is a potent inhibitor of phosphodiesterase III (PDE3), which is thought to play a role in its therapeutic effects and also contributes to some of its cardiovascular side effects.[4][5]
Q2: What are the common off-target effects of this compound that could influence experimental results?
The most notable off-target effects of this compound are cardiovascular, stemming from its inhibition of PDE3 in cardiac and smooth muscle tissue.[6] This can lead to vasodilation, tachycardia, palpitations, and hypotension.[1] In a research setting, these effects could be relevant in in vivo studies or when using cell models with cardiac properties. Additionally, this compound can cause headaches, diarrhea, and nausea.[6] It is important to consider these effects when designing experiments and interpreting data, as they may confound results not directly related to platelet reduction.
Q3: How should this compound be stored and handled to ensure stability?
This compound should be stored at room temperature, between 15°C and 30°C (59°F and 86°F), in a light-resistant container and protected from moisture.[7][8] For in vitro experiments, it is crucial to follow the manufacturer's instructions for reconstitution and storage of stock solutions. This compound hydrochloride is slightly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide.[9][10]
Q4: What are the known metabolites of this compound and are they active?
This compound is extensively metabolized in the liver, primarily by CYP1A2.[3][6] Two major metabolites have been identified: 3-hydroxy this compound (BCH24426) and RL603.[11][12] 3-hydroxy this compound is an active metabolite and is a more potent inhibitor of PDE3 than the parent drug.[12] The other major metabolite, RL603, is inactive.[12] The presence of an active metabolite should be considered in experimental design and data interpretation, as it contributes to the overall biological effect.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or dose-response curves in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | - Cell Passage Number: Use cells with a low passage number, as high-passage cells can exhibit altered morphology, growth rates, and drug responses.[13] Document the passage number for all experiments.- Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated. |
| Reagent Variability | - Lot-to-Lot Variability: If a new batch of this compound is used, perform a bridging study to compare its activity with the previous lot.[14] Purchase larger quantities from a single lot for a series of experiments if possible.- Solvent and Dilution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[10] Ensure complete dissolution and perform serial dilutions accurately. Avoid repeated freeze-thaw cycles of stock solutions. |
| Experimental Conditions | - Serum Protein Binding: this compound can bind to serum proteins. If using serum-containing media, the free concentration of this compound available to the cells may be lower than the nominal concentration. Consider using serum-free media or performing experiments with a consistent serum concentration.- Incubation Time: The effect of this compound on megakaryocyte maturation and proliferation is time-dependent. Optimize and standardize the incubation time for your specific assay. |
| Assay-Specific Issues | - Cell Viability Assays: Some viability assays can be affected by the presence of the compound or its solvent. Run appropriate vehicle controls and consider using orthogonal methods to confirm viability results. |
Issue 2: Unexpected or highly variable results in platelet aggregation assays.
| Potential Cause | Troubleshooting Steps |
| This compound Concentration | - Dose Selection: Significant inhibition of platelet aggregation by this compound is typically observed at higher concentrations than those required for reducing platelet count.[3] Ensure the concentration range used is appropriate for inhibiting aggregation.- Active Metabolite: Remember that the active metabolite, 3-hydroxy this compound, is a more potent PDE3 inhibitor. The observed effect is a combination of the parent drug and its metabolite, which may vary depending on the experimental system's metabolic capacity. |
| Platelet Source and Handling | - Donor Variability: Platelet reactivity can vary significantly between donors. Use platelets from multiple donors or a pooled platelet product to minimize inter-individual variability.- Platelet Preparation: Standardize the protocol for platelet-rich plasma (PRP) or washed platelet preparation. Avoid excessive centrifugation or agitation that can pre-activate platelets. |
| Assay Conditions | - Agonist Concentration: The inhibitory effect of this compound can be overcome by high concentrations of platelet agonists. Use a concentration of the agonist that produces a submaximal response to better observe inhibition.- Pre-incubation Time: Allow for a sufficient pre-incubation period of the platelets with this compound before adding the agonist to ensure the drug has had time to exert its effect. |
Issue 3: Discrepancies between in vitro and in vivo results.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Metabolism | - Metabolism: this compound is rapidly metabolized in vivo to an active metabolite.[11][12] In vitro systems may lack the necessary metabolic enzymes (like CYP1A2) to replicate this, leading to different effective concentrations of the active compounds.- Bioavailability and Formulation: The oral bioavailability of this compound can be affected by food and different formulations (e.g., immediate-release vs. prolonged-release).[15][16][17] This can lead to variations in plasma concentrations that are not replicated in simple in vitro experiments. |
| Complex Biological Environment | - Off-Target Effects: The cardiovascular and other systemic effects of this compound observed in vivo are not typically recapitulated in isolated cell culture experiments.[1][6] These systemic effects can indirectly influence the primary outcome of an in vivo study.- Cellular Interactions: The in vivo environment involves complex interactions between different cell types and signaling molecules that are absent in monoculture in vitro models. |
| Species-Specific Differences | - Receptor Homology: The efficacy of this compound can be species-specific. For example, it has been suggested that there are differences in the activity of this compound against human and murine thrombopoietin receptors.[18] Ensure the animal model used is relevant to the human condition being studied. |
Data Presentation
Table 1: Summary of this compound's Effects on Megakaryopoiesis and Platelets
| Parameter | Effect of this compound | Reference |
| Megakaryocyte Maturation | Arrests maturation at lower ploidy stages | [19] |
| Megakaryocyte Size | Reduces diameter and volume | [19] |
| Megakaryocyte Number | May reduce the number of megakaryocytes | [12][19] |
| Platelet Count | Dose-dependent reduction | [3] |
| Platelet Aggregation | Inhibited at higher doses | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (fasting) | [20] |
| Plasma Half-life (t1/2) | ~1.3 hours | [11] |
| Active Metabolite | 3-hydroxy this compound (BCH24426) | [11][12] |
| Metabolism | Extensively hepatic (CYP1A2) | [3][6] |
| Effect of Food | Decreases Cmax, Increases AUC | [15] |
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation Assay
-
Cell Culture: Culture CD34+ hematopoietic progenitor cells in a suitable serum-free medium supplemented with thrombopoietin (TPO) to induce megakaryocytic differentiation.[12]
-
This compound Treatment: On day 0 of culture, add this compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 12 days, replenishing the medium and this compound as needed.
-
Analysis of Megakaryocyte Maturation:
-
Flow Cytometry: Stain cells with antibodies against megakaryocyte-specific markers such as CD41a and CD61.[12] Analyze the percentage of mature megakaryocytes.
-
Ploidy Analysis: Fix and permeabilize the cells, then stain with a DNA dye (e.g., propidium iodide) to analyze DNA content by flow cytometry.
-
-
Data Interpretation: Assess the dose-dependent effect of this compound on the percentage of mature megakaryocytes and their ploidy level.
Protocol 2: Platelet Aggregation Assay
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from whole blood collected from healthy donors.
-
Pre-incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the PRP in an aggregometer.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Monitor the change in light transmittance over time to measure the extent of platelet aggregation.
-
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
Visualizations
References
- 1. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Effect of this compound on platelet count and function in patients with thrombocytosis and myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. pharmascience.com [pharmascience.com]
- 8. This compound | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. selleckchem.com [selleckchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Comparison of the biological activities of this compound and its major metabolites in haematopoietic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 14. myadlm.org [myadlm.org]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different this compound formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, bioequivalence, tolerability, and effects on platelet counts of two formulations of this compound in healthy volunteers and patients with thrombocythemia associated with chronic myeloproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioequivalence and Pharmacokinetics of Low-Dose this compound 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anagrelide Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Anagrelide treatment protocols in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily reduces platelet count by inhibiting the maturation of megakaryocytes, the cells in the bone marrow responsible for producing platelets.[1][2][3] This is achieved through the inhibition of phosphodiesterase III (PDE3), which disrupts the signaling pathways necessary for megakaryocyte development.[1] While it can inhibit platelet aggregation at higher doses, its primary therapeutic effect is the reduction of platelet production.[4]
Q2: What is the recommended starting dose and titration strategy for this compound in long-term studies?
The recommended starting dose for adults is typically 0.5 mg four times a day or 1 mg twice a day.[5] The dosage can be increased by no more than 0.5 mg/day in any one-week period.[6][7] The goal is to titrate to the lowest effective dose that maintains the platelet count below 600,000/µL, and ideally within the normal range (150,000-400,000/µL).[6][8][9] For patients with moderate hepatic impairment, a starting dose of 0.5 mg/day is recommended with careful monitoring.[6][7][10]
Q3: How long does it typically take to see a response to this compound treatment?
A response in platelet count is typically observed within 7 to 14 days of starting the proper dosage.[7][10][11] A complete response, defined as a platelet count of ≤ 600,000/µL, may take 4 to 12 weeks to achieve.[7][10]
Q4: What are the most common adverse events associated with long-term this compound treatment?
Common side effects include headache, palpitations, diarrhea, nausea, edema, and fatigue.[12][13] Cardiovascular effects such as tachycardia and palpitations are also frequently reported.[14] Many of these side effects are dose-dependent and may subside after the initial weeks of treatment.[8][15]
Q5: What are the serious risks associated with long-term this compound therapy?
Serious risks include cardiovascular events like Torsades de pointes and ventricular tachycardia.[16] A pre-treatment cardiovascular examination, including an EKG, is recommended.[8][16] There have also been reports of an association between this compound treatment and the development of bone marrow fibrosis, particularly in certain patient populations.[17] Some studies have investigated the potential for leukemic transformation, but this has primarily been observed in patients who had previously received other cytotoxic treatments.[9][18]
Troubleshooting Guide
Issue 1: Persistent Headaches and Palpitations
-
Question: A research subject on a stable dose of this compound for several months reports persistent headaches and palpitations. How should this be managed?
-
Answer:
-
Assess Severity and Frequency: Determine the severity and frequency of the symptoms. Mild, infrequent symptoms may be managed with supportive care.
-
Cardiovascular Evaluation: Perform an EKG to rule out any significant cardiac arrhythmias, as this compound can have cardiovascular effects.[19]
-
Dose Adjustment: Consider a dose reduction. Many side effects of this compound are dose-related.[15] The dose can be decreased by 0.5 mg/day at weekly intervals.[8]
-
Concomitant Medications: Review the subject's concomitant medications for any potential drug interactions that could exacerbate these symptoms.[20][21]
-
Symptomatic Treatment: For headaches, acetaminophen may be considered.[22]
-
Issue 2: Lack of Efficacy (Platelet Count Not Decreasing)
-
Question: A subject has been on this compound for 8 weeks, with the dose titrated up to the maximum recommended level, but their platelet count remains significantly elevated. What are the next steps?
-
Answer:
-
Confirm Adherence: First, confirm that the subject is consistently taking the medication as prescribed.
-
Review Titration Protocol: Ensure that the dose has been titrated appropriately, allowing at least one week at each dose level before escalating.[7]
-
Investigate Drug Interactions: Certain drugs can induce CYP1A2, the primary enzyme responsible for this compound metabolism, potentially reducing its efficacy.[4][8] Review for any such interacting medications.
-
Consider Alternative or Combination Therapy: If the subject is refractory to this compound monotherapy, alternative treatments like hydroxyurea or combination therapy may be considered, depending on the study protocol and patient characteristics.[17]
-
Issue 3: Development of Anemia
-
Question: A subject in a long-term study develops anemia after several months of this compound treatment. What is the appropriate course of action?
-
Answer:
-
Complete Blood Count (CBC) Monitoring: Regularly monitor hemoglobin and red blood cell counts.[23]
-
Rule Out Other Causes: Investigate other potential causes of anemia, such as iron deficiency or bleeding.
-
Evaluate for Bone Marrow Fibrosis: In long-term studies, the development of anemia could be a sign of progression to myelofibrosis. Consider a bone marrow biopsy, especially if other signs like splenomegaly are present.[8][17]
-
Dose Adjustment: Anemia can be a side effect of this compound. A dose reduction may be considered to see if the anemia improves.
-
Data Presentation
Table 1: Recommended Dosing and Titration of this compound
| Parameter | Recommendation | Citation |
| Initial Adult Dose | 0.5 mg four times daily or 1 mg twice daily | [5] |
| Initial Pediatric Dose (≥7 years) | 0.5 mg daily | [5][11] |
| Dose Titration Increment | No more than 0.5 mg/day per week | [6][7] |
| Maximum Daily Dose | 10 mg/day | [6][11] |
| Maximum Single Dose | 2.5 mg | [6][11] |
| Target Platelet Count | < 600 x 10⁹/L, ideally 150-400 x 10⁹/L | [8][9] |
| Time to Initial Response | 7-14 days | [7][11] |
| Time to Complete Response | 4-12 weeks | [7][11] |
Table 2: Common Adverse Events Reported in Clinical Trials (Incidence ≥5%)
| Adverse Event | Incidence (%) | Citation |
| Headache | 52 | [12][13] |
| Palpitations | 70 | [12][13] |
| Diarrhea | 33 | [12][13] |
| Nausea | 35 | [12][13] |
| Edema | 22 | [12][13] |
| Fatigue | 23 | [12][13] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Megakaryopoiesis in vitro
-
Cell Culture: Culture human megakaryocyte progenitor cells (e.g., from CD34+ hematopoietic stem cells) in a suitable medium supplemented with thrombopoietin (TPO) and other necessary growth factors.
-
This compound Treatment: Treat the cultured cells with varying concentrations of this compound and a vehicle control.
-
Megakaryocyte Maturation Analysis: After an appropriate incubation period (e.g., 10-14 days), assess megakaryocyte maturation by:
-
Morphology: Analyze cell size and nuclear morphology using light microscopy after Wright-Giemsa staining. This compound is expected to cause a decrease in megakaryocyte size.[3]
-
Ploidy Analysis: Use flow cytometry to analyze the DNA content (ploidy) of the megakaryocytes. This compound is known to interfere with the endoreduplication process, leading to a predominance of lower ploidy megakaryocytes.[24]
-
Surface Marker Expression: Analyze the expression of mature megakaryocyte surface markers (e.g., CD41a, CD42b) using flow cytometry.
-
-
Proplatelet Formation Assay: Quantify the ability of mature megakaryocytes to form proplatelets, the precursors to platelets. This can be done by microscopic observation and counting of cells extending proplatelet-like structures.
Mandatory Visualization
Caption: this compound's mechanism of action in reducing platelet production.
Caption: Troubleshooting workflow for common this compound side effects.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The effects of this compound on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. pharmascience.com [pharmascience.com]
- 8. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 9. This compound: analysis of long-term efficacy, safety and leukemogenic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Agrylin (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Adverse effects and benefits of two years of this compound treatment for thrombocythemia in chronic myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. This compound in essential thrombocythemia: Efficacy and long-term consequences in young patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Agrylin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. drugs.com [drugs.com]
- 21. drugs.com [drugs.com]
- 22. bccancer.bc.ca [bccancer.bc.ca]
- 23. fda.gov [fda.gov]
- 24. Effects of this compound on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anagrelide Resistance in Cell Culture Models
Welcome to the technical support center for researchers investigating resistance to Anagrelide in cell culture models. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in hematopoietic cells?
This compound's primary therapeutic effect in reducing platelet counts is achieved by inhibiting the maturation of megakaryocytes, the precursor cells to platelets.[1][2][3][4] This is primarily mediated through two interconnected mechanisms:
-
Inhibition of Megakaryocyte Differentiation: this compound disrupts the post-mitotic phase of megakaryocyte development, leading to a reduction in their size, ploidy, and overall maturation.[2][4] This action is independent of its effect on cell proliferation at therapeutic concentrations.[5]
-
Downregulation of Key Transcription Factors: this compound has been shown to decrease the expression of GATA-1 and its cofactor FOG-1, which are critical transcription factors for megakaryopoiesis.[1][6][7][8] This effect is specific to the megakaryocytic lineage and is independent of the thrombopoietin (TPO) receptor signaling pathway.[6]
A more recently discovered mechanism involves this compound acting as a "molecular glue" to induce a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12).[9][10][11][12] This interaction is crucial for the drug's anti-cancer effects and may also contribute to its impact on megakaryocytes.[9][10]
Q2: Which cell lines are suitable for studying this compound's effects on megakaryopoiesis and resistance?
Several human hematopoietic cell lines are commonly used to model essential thrombocythemia (ET) and study the effects of this compound. The choice of cell line often depends on the specific research question and the mutational status of interest.
| Cell Line | Relevant Characteristics |
| HEL | Erythroleukemia cell line, expresses erythroid and megakaryocytic markers.[13] Harbors the JAK2 V617F mutation. |
| SET-2 | Megakaryoblastic leukemia cell line. Also carries the JAK2 V617F mutation. |
| UKE-1 | Myeloid leukemia cell line. Can be used as a model for JAK2-negative myeloproliferative neoplasms. |
| K562 | Chronic myeloid leukemia cell line. Can be induced to differentiate towards the megakaryocytic lineage.[13] |
| imMKCL | Immortalized megakaryocyte progenitor cell lines derived from human induced pluripotent stem cells (iPSCs).[2] These cells can differentiate to produce functional platelets.[2] |
Q3: How do JAK2 and CALR mutations affect this compound sensitivity in cell culture models?
Clinical studies have shown that the mutational status of JAK2 and CALR can influence the response to this compound in patients with essential thrombocythemia.[5][14][15] In vitro studies support these clinical observations:
-
JAK2 V617F: Cell lines harboring the JAK2 V617F mutation, such as HEL and SET-2, are generally sensitive to this compound. The drug can effectively inhibit their proliferation and megakaryocytic differentiation.
-
CALR mutations: Some clinical data suggest that patients with CALR mutations may have a reduced response to this compound.[16] In cell culture models, the effect of CALR mutations on this compound sensitivity is an active area of research. It is hypothesized that the distinct signaling pathways activated by mutant CALR may contribute to this differential response.[17]
Troubleshooting Guides
Problem 1: High variability in this compound's effect on cell viability and proliferation.
Possible Causes and Solutions:
| Cause | Solution |
| This compound Instability | This compound hydrochloride has limited stability in aqueous solutions.[18] Prepare fresh stock solutions in DMSO for each experiment and avoid repeated freeze-thaw cycles. Do not store aqueous dilutions for more than one day.[18] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments. |
| Inconsistent Seeding Density | Variations in initial cell numbers can significantly impact the final readout. Ensure accurate and consistent cell counting and seeding for all wells and experiments. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate the drug and affect cell growth. To minimize this, do not use the outer wells for experimental conditions; instead, fill them with sterile PBS or media. |
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
Possible Causes and Solutions:
| Cause | Solution |
| Initial Drug Concentration is Too High | Starting with a high concentration of this compound can lead to widespread cell death, preventing the selection of resistant clones. Begin with a concentration around the IC10-IC20 (the concentration that inhibits growth by 10-20%).[19] |
| Dose Escalation is Too Rapid | Increasing the drug concentration too quickly does not allow sufficient time for the cells to adapt and develop resistance mechanisms.[19] A gradual dose escalation of 1.5 to 2.0-fold at each step is recommended.[19] If significant cell death occurs, reduce the escalation factor to 1.1 to 1.5-fold.[19] |
| Inconsistent Drug Exposure | Fluctuations in drug concentration can hinder the development of stable resistance. Maintain a continuous presence of this compound in the culture medium during the selection process. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and drug sensitivity. Regularly test your cell lines for mycoplasma contamination. |
Problem 3: Inconsistent or weak inhibition of megakaryocyte differentiation markers.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Differentiation Protocol | The efficiency of megakaryocyte differentiation can vary. Optimize the concentration of inducing agents (e.g., TPO, PMA) and the duration of the differentiation protocol for your specific cell line. |
| Timing of this compound Treatment | This compound primarily affects the later stages of megakaryocyte maturation.[2][20] Ensure that the drug is added at the appropriate time point in your differentiation protocol to observe its maximal effect. |
| Insensitive Markers | The expression levels of some markers may not be significantly altered by this compound. Use a panel of well-established megakaryocyte markers such as CD41 and CD61 for flow cytometry analysis.[21][22] |
| Antibody Staining Issues | Improper antibody titration, incubation times, or compensation settings can lead to inaccurate flow cytometry results. Optimize your staining protocol and ensure proper instrument setup. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Hematopoietic Cell Line
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a crucial first step before developing a resistant cell line.
-
Cell Seeding:
-
Culture the chosen hematopoietic cell line (e.g., HEL, SET-2) to logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow cells to adhere and stabilize.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0 µM to 20 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.
-
-
Cell Viability Assay:
-
After the incubation period, assess cell viability using a suitable assay, such as the MTT or CCK-8 assay, following the manufacturer's instructions.[23]
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve with the drug concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Establishing an this compound-Resistant Cell Line
This protocol describes a method for generating a stable this compound-resistant cell line using a stepwise dose-escalation approach.[19][24][25]
-
Initial Drug Exposure:
-
Culture the parental cell line in a T25 flask.
-
Add this compound at a starting concentration of IC10-IC20, as determined in Protocol 1.
-
Incubate the cells for 48-72 hours.
-
-
Recovery and Dose Escalation:
-
After the initial exposure, replace the medium with fresh, drug-free medium and allow the surviving cells to recover and reach approximately 80% confluency.
-
Once the cells have recovered, passage them into a new flask and re-introduce this compound at the same starting concentration.
-
When the cells are proliferating steadily at this concentration, increase the this compound concentration by a factor of 1.5 to 2.0.[19]
-
Repeat this cycle of recovery and dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.
-
-
Maintenance of Resistant Line:
-
Continue this process for several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
The established resistant cell line should be continuously cultured in the presence of the maintenance concentration of this compound to retain its resistant phenotype.
-
-
Confirmation of Resistance:
-
Periodically perform an IC50 determination (Protocol 1) on the resistant cell line and compare it to the parental cell line to confirm the degree of resistance.
-
Protocol 3: Assessing Megakaryocyte Differentiation by Flow Cytometry
This protocol details the analysis of megakaryocyte surface markers to evaluate the effect of this compound on differentiation.
-
Cell Culture and Treatment:
-
Induce megakaryocytic differentiation in your chosen cell line (e.g., K562 with PMA or TPO).
-
Treat the differentiating cells with this compound at the desired concentrations. Include an untreated control.
-
-
Antibody Staining:
-
Harvest the cells after the desired differentiation period.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add fluorescently conjugated antibodies against megakaryocyte markers, such as anti-CD41 and anti-CD61.[21][22][26] Incubate in the dark according to the manufacturer's recommendations.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of CD41 and CD61 positive cells and the mean fluorescence intensity (MFI) in the treated versus untreated samples.
-
Signaling Pathways and Experimental Workflows
References
- 1. The Use of this compound in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive effects of this compound on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. PDE3A inhibitor this compound activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JAK2 or CALR mutation status defines subtypes of essential thrombocythemia with substantially different clinical course and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coexistence of JAK2 and CALR mutations and their clinical implications in patients with essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Alterations of Signaling Pathways in Essential Thrombocythemia with Calreticulin Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. High-Efficiency Enrichment of Megakaryocytes and Identification of Micromegakaryocytes from Human Bone Marrow by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. researchgate.net [researchgate.net]
- 25. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Anagrelide and Romiplostim on Thrombopoiesis
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Anagrelide and romiplostim, two key therapeutic agents that modulate thrombopoiesis, the process of platelet production. While both drugs impact platelet counts, they do so via distinct and opposing mechanisms of action, leading to different clinical applications. This compound is utilized to reduce elevated platelet counts in conditions like essential thrombocythemia, whereas romiplostim is used to increase platelet counts in thrombocytopenic states.
Mechanisms of Action: Inhibition vs. Stimulation
The fundamental difference between this compound and romiplostim lies in their effect on megakaryocytes, the bone marrow cells responsible for producing platelets. This compound inhibits their maturation, while romiplostim stimulates it.
This compound: Inhibition of Megakaryocyte Maturation
This compound's primary mechanism for reducing platelet count is the disruption of the terminal maturation phase of megakaryocytes.[1][2][3] This leads to a decrease in the size and ploidy of these precursor cells, ultimately reducing the production and release of new platelets.[4][5]
Key molecular actions of this compound include:
-
Suppression of Key Transcription Factors : this compound has been shown to reduce the expression of the transcription factors GATA-1 and its cofactor FOG-1, which are essential for megakaryopoiesis.[6][7][8] This effect appears to be specific to the megakaryocytic lineage and is independent of its other known activity as a phosphodiesterase III (PDE3) inhibitor.[6]
-
PDE3 Inhibition : While this compound is a potent PDE3 inhibitor, this action is primarily associated with its antiplatelet aggregation effects and cardiovascular side effects, rather than its platelet-lowering mechanism.[1][5]
Figure 1: this compound's inhibitory pathway on thrombopoiesis.
Romiplostim: Stimulation of the TPO Receptor
Romiplostim is a thrombopoietin (TPO) receptor agonist.[9][10][11] It is a synthetic protein, known as a peptibody, that mimics the action of endogenous TPO, the primary hormone regulating platelet production.[10]
Key molecular actions of romiplostim include:
-
TPO Receptor (c-Mpl) Activation : Romiplostim binds to the extracellular domain of the TPO receptor on megakaryocyte precursors.[12] This binding triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
-
Downstream Signaling : The activation of the TPO receptor initiates several key signaling pathways, most notably the JAK2/STAT5 pathway, as well as the PI3K/Akt and MAPK/ERK pathways.[12][13] These pathways collectively promote the proliferation, differentiation, and maturation of megakaryocytes, leading to a significant increase in platelet production.[12]
Figure 2: Romiplostim's stimulatory pathway on thrombopoiesis.
Comparative Efficacy and Safety Data
Due to their opposing effects, this compound and romiplostim are studied in different patient populations. The following tables summarize representative clinical trial data for each drug in its primary indication.
Table 1: this compound Clinical Data in Essential Thrombocythemia (ET)
| Parameter | Study 1[14] | Study 2[15] | Study 3[16] |
| Indication | Essential Thrombocythemia | Essential Thrombocythemia | Essential Thrombocythemia |
| Baseline Platelet Count (Median) | 827 x 10⁹/L | 920 x 10⁹/L | 797-822 x 10⁹/L |
| Endpoint Platelet Count (Median/Mean) | 400 x 10⁹/L (after 12 weeks) | 382 x 10⁹/L (after 60 months) | 281-305 x 10⁹/L (maintenance) |
| Hematologic Remission/Response Rate | 87.6% (at 12 weeks) | 71% complete response (at 5 years) | Non-inferiority met |
| Time to Response (Median) | 7 days | Not Reported | Not Reported |
| Common Adverse Events (%) | Palpitations (36%), Headache (21%), Fatigue (14%) | Adverse events in 24% of patients over 5 years | Comparable between formulations |
Table 2: Romiplostim Clinical Data in Immune Thrombocytopenia (ITP)
| Parameter | Study 1 (Phase III)[17] | Study 2 (Long-term) | Study 3 (Phase III, China)[18] |
| Indication | Chronic Immune Thrombocytopenia | Chronic Immune Thrombocytopenia | Persistent/Chronic ITP |
| Baseline Platelet Count (Median) | ~15 x 10⁹/L | 17 x 10⁹/L | ~17 x 10⁹/L |
| Platelet Response Definition | >50 x 10⁹/L and double baseline | >50 x 10⁹/L or double baseline | ≥50 x 10⁹/L |
| Overall Platelet Response Rate | 87% | 87% | 67.1% (vs 10.9% placebo at 6 wks) |
| Time to Response | 30% after 1st dose; 51% after 3rd dose | Not Reported | Not Reported |
| Common Adverse Events (%) | Headache (35%), Fatigue (33%), Epistaxis (32%) | Not specified | Injection site bleeding (1.3% vs 11.8% placebo) |
Experimental Protocols
Investigating the effects of these drugs in vitro typically involves the culture of megakaryocytes from hematopoietic stem cells and subsequent analysis of their maturation and platelet production.
Protocol: In Vitro Generation and Analysis of Megakaryocytes
This protocol provides a framework for assessing the impact of compounds like this compound or romiplostim on megakaryopoiesis, based on established methodologies.[19][20][21]
Objective: To differentiate CD34+ hematopoietic stem cells into mature, proplatelet-forming megakaryocytes and quantify the effects of therapeutic agents.
Materials:
-
Human umbilical cord blood or bone marrow aspirates
-
Ficoll-Paque for mononuclear cell (MNC) isolation
-
CD34 MicroBead Kit for magnetic-activated cell sorting (MACS)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Cytokines: Recombinant human Thrombopoietin (TPO), Stem Cell Factor (SCF)
-
Test compounds: this compound, Romiplostim
-
Flow cytometry antibodies: Anti-CD34, Anti-CD41a (megakaryocyte marker), Anti-CD42b (mature megakaryocyte marker)
-
DNA stain (e.g., Hoechst 33342) for ploidy analysis
Methodology:
-
Isolation of CD34+ Cells:
-
Isolate MNCs from the source material using density gradient centrifugation with Ficoll-Paque.[22]
-
Enrich for hematopoietic stem cells by positive selection of CD34+ cells using MACS technology following the manufacturer's instructions.
-
Assess purity of the isolated CD34+ fraction via flow cytometry. Purity should exceed 90%.[20]
-
-
Megakaryocyte Differentiation Culture:
-
Culture purified CD34+ cells in serum-free medium supplemented with TPO (e.g., 50 ng/mL) and SCF (e.g., 25 ng/mL).[21]
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 10-14 days.
-
On day 7 of culture, introduce the test compounds:
-
This compound Group: Add this compound at desired concentrations (e.g., 0.1 µM, 1 µM).
-
Romiplostim Group: Add Romiplostim at desired concentrations (e.g., 100 ng/mL).
-
Control Group: Add vehicle control.
-
-
-
Analysis of Megakaryocyte Maturation (Day 12-14):
-
Flow Cytometry: Harvest cells and stain with fluorescently-labeled antibodies against CD41a and CD42b to quantify the megakaryocyte population and its maturation status.
-
Ploidy Analysis: Stain a separate aliquot of cells with a DNA dye (Hoechst 33342) and analyze by flow cytometry to determine the DNA content (ploidy) of the CD41a+ population. This compound is expected to reduce the proportion of high-ploidy (>4N) cells.
-
Morphology: Prepare cytospins and perform May-Grünwald-Giemsa staining to visually inspect megakaryocyte size and morphology.
-
-
Quantification of Proplatelet Formation:
-
At day 14, observe cultures using light microscopy and count the percentage of megakaryocytes extending proplatelets (long, beaded cytoplasmic extensions).[20]
-
Quantify platelet-like particles (PLPs) released into the supernatant by flow cytometry, gating on size (forward scatter) and CD41a expression.[20]
-
Figure 3: Experimental workflow for in vitro drug comparison.
Conclusion
This compound and romiplostim represent two distinct pharmacological strategies for modulating thrombopoiesis. This compound acts as an inhibitor, selectively disrupting the late stages of megakaryocyte maturation to reduce platelet counts, primarily through the downregulation of key transcription factors like GATA-1. Conversely, romiplostim functions as a potent stimulator, mimicking endogenous TPO to activate receptor-mediated signaling pathways (JAK/STAT, PI3K/Akt) that enhance megakaryocyte proliferation and subsequent platelet production. This mechanistic opposition dictates their use in disparate clinical contexts: this compound for thrombocytosis and romiplostim for thrombocytopenia. Understanding these divergent pathways is critical for the development of novel therapeutics targeting platelet disorders.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Suppressive effects of this compound on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of this compound in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Romiplostim? [synapse.patsnap.com]
- 12. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Efficacy and safety of this compound in treatment of essential thrombocythemia: multicenter, randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different this compound formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The efficacy and safety of romiplostim in adult patients with chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Romiplostim in primary immune thrombocytopenia that is persistent or chronic: phase III multicenter, randomized, placebo-controlled clinical trial in China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Megakaryocyte and Platelet Production from Human Cord Blood Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Validating the Synergistic Potential of Anagrelide and JAK2 Inhibitors: A Mechanistic Comparison and Guide to Future Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide explores the scientific rationale for the potential synergistic effects of combining Anagrelide with Janus kinase 2 (JAK2) inhibitors in the treatment of myeloproliferative neoplasms (MPNs). While direct preclinical or clinical data on this specific combination is not yet available in published literature, a thorough analysis of their distinct mechanisms of action suggests a strong basis for hypothesizing synergistic or additive therapeutic benefits. This document provides a comparative overview of their individual pathways, outlines the hypothetical advantages of their combined use, and proposes experimental frameworks for validating this promising therapeutic strategy.
Comparison of Mechanistic Rationale: Distinct and Complementary Pathways
This compound and JAK2 inhibitors, such as ruxolitinib, target two separate and critical pathways implicated in the pathophysiology of MPNs. This fundamental difference in their mechanisms of action forms the basis of the hypothesis for their potential synergy.
This compound: This quinazoline derivative primarily exerts its therapeutic effect by inhibiting the maturation of megakaryocytes, the precursor cells to platelets. This is achieved through the inhibition of phosphodiesterase III (PDE3), an enzyme that plays a crucial role in the maturation process.[1] By disrupting this pathway, this compound effectively reduces the production of platelets, a hallmark of essential thrombocythemia and other MPNs.[2]
JAK2 Inhibitors: These agents, including the FDA-approved ruxolitinib, directly target the dysregulated Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3] In many MPNs, a mutation in the JAK2 gene (JAK2 V617F) leads to constitutive activation of this pathway, driving uncontrolled cell proliferation and the clinical manifestations of the disease.[3] JAK2 inhibitors block this aberrant signaling, thereby reducing the proliferation of malignant clones and alleviating associated symptoms.[4][5]
Hypothesized Synergistic Effects of Combined Therapy
The distinct mechanisms of this compound and JAK2 inhibitors suggest that their combination could offer several therapeutic advantages over monotherapy:
-
Dual-Pronged Attack: A combined approach would simultaneously target both the downstream consequences of the disease (excess platelet production via this compound) and the underlying driver of the disease (aberrant JAK-STAT signaling via a JAK2 inhibitor).
-
Potential for Lower Doses: By acting on different pathways, it may be possible to achieve a greater therapeutic effect with lower doses of each agent, potentially reducing dose-dependent side effects.
-
Overcoming Resistance: For patients who develop resistance to a JAK2 inhibitor, the addition of this compound could provide an alternative mechanism to control disease manifestations, particularly thrombocytosis.
-
Broader Patient Population: A combination therapy might be effective in a wider range of MPN patients, including those with or without the JAK2 V617F mutation, as this compound's mechanism is independent of JAK2 status.
Visualizing the Pathways and a Hypothesized Combined Effect
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and JAK2 inhibitors, as well as a conceptual representation of their potential synergistic interaction.
Data Presentation: A Call for Future Research
As of the date of this publication, there are no available quantitative data from preclinical or clinical studies evaluating the combination of this compound and a JAK2 inhibitor. The generation of such data is a critical next step in validating the hypothesized synergy. Future studies should aim to produce comparative data on key clinical endpoints.
Table 1: Proposed Endpoints for Comparative Analysis (Hypothetical)
| Endpoint | This compound Monotherapy | JAK2 Inhibitor Monotherapy | Combination Therapy |
| Hematologic Response | |||
| Platelet Count Reduction (%) | Data Needed | Data Needed | Data Needed |
| Spleen Volume Reduction (%) | Data Needed | Data Needed | Data Needed |
| Symptom Improvement | |||
| Myelofibrosis Symptom Assessment Form (MFSAF) Score | Data Needed | Data Needed | Data Needed |
| Molecular Response | |||
| JAK2 V617F Allele Burden Reduction (%) | Data Needed | Data Needed | Data Needed |
| Safety and Tolerability | |||
| Incidence of Adverse Events (Grade ≥3) | Data Needed | Data Needed | Data Needed |
Proposed Experimental Protocols for Validation
To empirically validate the synergistic potential of this combination, a series of well-designed preclinical and clinical studies are required.
Preclinical In Vitro Studies
-
Objective: To assess the synergistic or additive effects of this compound and a JAK2 inhibitor on the proliferation and survival of MPN-derived cell lines.
-
Cell Lines: Utilize human erythroleukemia (HEL) cells, which are JAK2 V617F positive, and other relevant MPN cell lines.
-
Methodology:
-
Culture cell lines under standard conditions.
-
Treat cells with a range of concentrations of this compound alone, a JAK2 inhibitor alone, and the combination of both drugs.
-
Assess cell viability and proliferation at various time points (e.g., 24, 48, 72 hours) using assays such as MTT or CellTiter-Glo.
-
Analyze the data using the Chou-Talalay method to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Perform Western blot analysis to evaluate the effects of the combination on downstream signaling proteins in the JAK-STAT and PDE3 pathways.
-
Preclinical In Vivo Studies
-
Objective: To evaluate the efficacy and safety of the combination therapy in a murine model of MPN.
-
Animal Model: Employ a retroviral transplantation model where murine hematopoietic stem cells are transduced with the JAK2 V617F mutation and transplanted into lethally irradiated recipient mice.
-
Methodology:
-
Once the MPN phenotype is established (e.g., elevated hematocrit, platelet count, and splenomegaly), randomize mice into treatment groups: vehicle control, this compound monotherapy, JAK2 inhibitor monotherapy, and combination therapy.
-
Administer drugs at clinically relevant doses and schedules.
-
Monitor key disease parameters throughout the study, including peripheral blood counts, spleen size, and body weight.
-
At the end of the study, perform histological analysis of bone marrow and spleen to assess disease burden and fibrosis.
-
Measure the JAK2 V617F allele burden in peripheral blood and bone marrow using quantitative PCR.
-
Phase I/II Clinical Trial
-
Objective: To determine the safety, tolerability, and preliminary efficacy of the combination of this compound and a JAK2 inhibitor in patients with MPNs.
-
Patient Population: Enroll patients with high-risk essential thrombocythemia or myelofibrosis who have had a suboptimal response to or are intolerant of monotherapy with a JAK2 inhibitor.
-
Methodology:
-
Conduct a dose-escalation phase (Phase I) to establish the maximum tolerated dose (MTD) of the combination.
-
In the expansion phase (Phase II), enroll a larger cohort of patients at the MTD to further evaluate safety and efficacy.
-
Primary endpoints would include the overall response rate (hematologic and clinical improvement) and safety.
-
Secondary endpoints would include changes in spleen volume, symptom scores, and JAK2 V617F allele burden.
-
Conclusion
The combination of this compound and a JAK2 inhibitor represents a scientifically compelling and unexplored therapeutic strategy for myeloproliferative neoplasms. Based on their distinct and potentially complementary mechanisms of action, there is a strong rationale to hypothesize a synergistic effect that could lead to improved patient outcomes. The proposed experimental frameworks provide a roadmap for the rigorous preclinical and clinical validation required to translate this promising hypothesis into a potential new standard of care for patients with MPNs. Further research in this area is strongly encouraged.
References
- 1. PDE3A inhibitor this compound activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of this compound in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 4. Ten years of treatment with ruxolitinib for myelofibrosis: a review of safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib for essential thrombocythemia? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Anagrelide and Other PDE3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Anagrelide and other prominent phosphodiesterase 3 (PDE3) inhibitors, namely Cilostazol and Milrinone. The information is curated for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of their comparative pharmacology, efficacy, and cellular effects.
Introduction to PDE3 Inhibitors
Phosphodiesterase 3 (PDE3) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP, PDE3 regulates a wide array of cellular processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation.[1][2] Inhibitors of PDE3, therefore, have significant therapeutic potential in cardiovascular and hematological disorders.[2][3]
This compound, Cilostazol, and Milrinone are notable PDE3 inhibitors with distinct clinical applications.[1][4] this compound is primarily used to reduce elevated platelet counts in essential thrombocythemia (ET).[5][6] Cilostazol is indicated for the treatment of intermittent claudication, owing to its antiplatelet and vasodilatory effects.[7] Milrinone is a potent inotrope and vasodilator used in the short-term management of acute heart failure.[1][2] This guide will delve into their comparative performance based on available experimental data.
Comparative Efficacy and Cellular Effects
A comprehensive understanding of the differences between these PDE3 inhibitors requires a detailed examination of their effects on their primary target, as well as their functional consequences on various cell types.
Inhibition of PDE3
The potency of these drugs in inhibiting the PDE3 enzyme is a fundamental determinant of their pharmacological activity. While direct comparative studies measuring the IC50 of all three drugs under identical conditions are scarce, data from various sources allow for an indirect comparison. This compound is a potent inhibitor of platelet cAMP PDE, with reported IC50 values ranging from 30 to 80 nM.[4] Comparative studies between Cilostazol and Milrinone have shown that they have similar potency in increasing cAMP levels in platelets.[7] However, Milrinone demonstrates a more pronounced effect on cardiac myocytes' cAMP levels compared to Cilostazol.[7]
| Drug | Target | IC50 (approximate) | Cell/Tissue Type | Reference |
| This compound | cAMP PDE (PDE3) | 30 - 80 nM | Platelets | [4] |
| Cilostazol | PDE3 | Similar potency to Milrinone in platelets | Platelets | [7] |
| Milrinone | PDE3 | Similar potency to Cilostazol in platelets | Platelets | [7] |
Effects on Platelet Aggregation
As PDE3 inhibitors, all three drugs are expected to inhibit platelet aggregation by increasing intracellular cAMP levels. This compound is a potent inhibitor of platelet aggregation induced by various agonists.[4] Both Cilostazol and Milrinone are also effective inhibitors of human platelet aggregation, with IC50 values of 0.9 µM and 2 µM, respectively.[7]
| Drug | Effect on Platelet Aggregation | IC50 (approximate) | Agonist(s) | Reference |
| This compound | Potent Inhibition | <1 µg/mL | ADP, collagen, arachidonic acid, thrombin | [4] |
| Cilostazol | Inhibition | 0.9 µM | Not specified | [7] |
| Milrinone | Inhibition | 2 µM | Not specified | [7] |
Impact on Megakaryopoiesis
A key differentiator for this compound is its profound effect on megakaryopoiesis, the process of platelet production. This compound reduces platelet counts by inhibiting the maturation of megakaryocytes and interfering with proplatelet formation.[5][8][9] This effect appears to be independent of its PDE3 inhibitory activity.[9] In contrast, other potent PDE3 inhibitors like Cilostamide (structurally similar to Cilostazol) do not exhibit the same inhibitory effect on megakaryocyte differentiation.[10] This unique property of this compound underpins its clinical use in thrombocythemia.[5]
| Drug | Effect on Megakaryocyte Maturation | Effect on Proplatelet Formation | Reference |
| This compound | Inhibition | Inhibition | [5][9] |
| Cilostamide | No significant effect | Not specified | [10] |
| Milrinone | Not a primary mechanism | Not a primary mechanism | N/A |
Cardiovascular Effects
Milrinone is a potent cardiotonic agent, significantly increasing left ventricular developed pressure and contractility.[7] Cilostazol has a much weaker positive inotropic effect compared to Milrinone.[7] This difference is consistent with the observation that Milrinone causes a greater elevation of cAMP levels in ventricular myocytes.[7] While this compound's primary therapeutic action is not on the heart, its PDE3 inhibitory activity can lead to cardiovascular side effects.[11]
| Drug | Effect on Cardiac Contractility | Vasodilatory Effect | Reference |
| This compound | Positive inotropic effects can be a side effect | Yes | [11] |
| Cilostazol | Weak positive inotropic effect | Yes | [7] |
| Milrinone | Potent positive inotropic effect | Yes | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Simplified PDE3 signaling pathway.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressive effects of this compound on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a new drug for treating thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyurea compared with this compound in high-risk essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Anagrelide's Efficacy in JAK2-Mutated vs. Non-Mutated Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of anagrelide's efficacy in hematopoietic cell lines with and without JAK2 mutations. The information presented is based on available preclinical and clinical data to support researchers in their understanding of this compound's mechanism of action.
Executive Summary
Data Presentation
Direct comparative studies of this compound's IC50 values for proliferation in JAK2-mutated versus non-mutated hematopoietic cell lines are not extensively available in the public domain. However, based on its mechanism of action, which is independent of the JAK2 pathway, it is anticipated that the efficacy would be similar. The primary effect of this compound is on differentiation rather than proliferation.
Table 1: Summary of this compound's Effects on Megakaryopoiesis
| Parameter | Effect of this compound | Relevance to JAK2 Mutation | Supporting Evidence |
| Megakaryocyte Maturation | Inhibition of maturation from progenitor cells.[1][2] | Independent of JAK2 status. The mechanism targets downstream transcription factors. | This compound disrupts the post-mitotic phase of megakaryocyte development.[3] |
| Proplatelet Formation | Inhibition of the formation of proplatelets from mature megakaryocytes. | Independent of JAK2 status. | This is a late-stage event in thrombopoiesis, downstream of JAK2 signaling. |
| Key Transcription Factors | Downregulation of GATA-1 and FOG-1 expression.[4][5] | Independent of JAK2 status. This compound does not affect JAK2 phosphorylation.[4] | This compound's effect is specific to the megakaryocytic lineage.[4] |
| Cell Proliferation | Minimal effect on the proliferation of hematopoietic progenitor cells.[5] | Not the primary mechanism of action. | This compound is not a classic cytotoxic agent. |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for comparing this compound's efficacy.
Signaling Pathway
Caption: this compound's mechanism is independent of JAK2 signaling.
Experimental Protocols
In Vitro Culture of Hematopoietic Cell Lines
-
Cell Lines:
-
JAK2-mutated: HEL (human erythroleukemia, homozygous for JAK2 V617F).
-
JAK2-wild-type: K562 (human erythroleukemia), UT-7 (human megakaryoblastic leukemia).
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For UT-7 cells, the medium is also supplemented with 5 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
This compound Treatment
-
Preparation: this compound hydrochloride is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.
-
Treatment Protocol: Cells are seeded in 96-well plates for proliferation assays or larger culture vessels for differentiation and molecular analyses. This compound is added at a range of concentrations (e.g., 0.1 to 10 µM). A vehicle control (DMSO) is run in parallel.
Proliferation Assay (MTT Assay)
-
Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add varying concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Megakaryocytic Differentiation Assay (Flow Cytometry)
-
Culture cells (e.g., UT-7 or primary CD34+ cells) in the presence of a differentiation-inducing agent like thrombopoietin (TPO).
-
Treat the cells with this compound or vehicle control.
-
After the desired incubation period (e.g., 7-10 days), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against megakaryocytic markers, such as CD41a and CD61.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of differentiated megakaryocytes.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for GATA-1, FOG-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
The body of evidence strongly indicates that this compound's efficacy in inhibiting megakaryopoiesis and reducing platelet production is not dependent on the JAK2 mutational status of the cells. Its mechanism of action, centered on the downregulation of the transcription factors GATA-1 and FOG-1, is distinct from the JAK2-STAT signaling pathway. Therefore, this compound is expected to be equally effective in both JAK2-mutated and non-mutated cell lines in terms of its primary therapeutic effect on megakaryocyte maturation. This understanding is crucial for the strategic development and application of therapies for myeloproliferative neoplasms.
References
- 1. This compound-induced bone marrow changes during therapy of chronic myeloproliferative disorders with thrombocytosis. an immunohistochemical and morphometric study of sequential trephine biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of this compound in Myeloproliferative Neoplasms, with Focus on Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
Anagrelide's Impact on Megakaryocytes: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagrelide is a quinazoline derivative utilized for the treatment of thrombocythemia, a condition characterized by an elevated platelet count. Its primary therapeutic action involves the reduction of platelet production by influencing megakaryocytes, the bone marrow cells responsible for platelet formation. This guide provides a comprehensive cross-species comparison of this compound's effects on megakaryocytes, with a focus on human, mouse, and rat models. The information presented herein is supported by experimental data to aid researchers and drug development professionals in understanding the nuanced, species-specific activities of this compound.
Comparative Efficacy and Mechanism of Action
This compound's effect on megakaryocytes and platelet counts exhibits significant species-specificity. In humans, this compound directly impedes megakaryocyte maturation and proplatelet formation, leading to a reduction in platelet numbers.[1][2] Conversely, preclinical studies have indicated that this compound does not induce thrombocytopenia in common animal models such as mice and rats.[3] Research suggests that in mice, a metabolite of this compound, rather than the parent drug, is responsible for the observed reduction in platelet counts by inhibiting megakaryocyte maturation.[3] This fundamental difference in the active agent underscores the importance of careful cross-species interpretation of pharmacological data for this drug.
Quantitative Analysis of this compound's Effect on Human Megakaryocytes
The following table summarizes the in-vivo effects of this compound on megakaryocytes in patients with essential thrombocythemia (ET), demonstrating a significant reduction in megakaryocyte proliferation and a normalization of their maturation process.
| Parameter | Before this compound Therapy (ET Patients) | After this compound Therapy (ET Patients) | Healthy Controls |
| Platelet Count (x 10⁹/L) | 1063 ± 419 | 361 ± 53 | Not specified |
| Megakaryocyte Number (x 10⁶/kg) | 14 | 8 | 7 |
| Megakaryocyte Diameter (µm) | 46 | 40 | 37 |
| Megakaryocyte Volume (x 10³ µm³) | 48 | 34 | 26 |
| Modal Megakaryocyte Ploidy | 32N | 16N | 16N |
Data sourced from a study on 10 newly diagnosed essential thrombocythemia patients.[4]
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Human Megakaryocytes
This compound's mechanism in human megakaryocytes is believed to be independent of its phosphodiesterase III (PDEIII) inhibitory activity at therapeutic concentrations.[1] Evidence suggests the involvement of the eIF2α/ATF4 signaling pathway, which leads to changes in the expression of key transcription factors for megakaryopoiesis, such as GATA-1 and FOG-1.
Caption: Proposed signaling pathway for this compound's effect on human megakaryocyte maturation.
General Experimental Workflow for Assessing this compound's Effect on Megakaryocytes
The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on megakaryocyte development and platelet production.
Caption: A generalized workflow for in vitro studies of this compound's effect on megakaryocytes.
Detailed Experimental Protocols
In Vitro Culture of Human Megakaryocytes from CD34+ Progenitors
-
Cell Source: Umbilical cord blood or bone marrow aspirates are common sources for CD34+ hematopoietic stem and progenitor cells.
-
Cell Isolation: CD34+ cells are isolated using immunomagnetic bead selection.
-
Culture Medium: Cells are cultured in a serum-free medium (e.g., StemSpan™ SFEM) supplemented with thrombopoietin (TPO) and other cytokines like stem cell factor (SCF) and interleukin-6 (IL-6) to promote megakaryocyte differentiation.
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. A vehicle control (DMSO alone) is run in parallel.
-
Culture Duration: Cells are typically cultured for 10-14 days to allow for sufficient megakaryocyte maturation.
Megakaryocyte Ploidy Analysis by Flow Cytometry
-
Cell Preparation: Cultured megakaryocytes are harvested and washed with phosphate-buffered saline (PBS).
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a reagent like Cytofix/Cytoperm™ to allow for intracellular staining.
-
Staining: Cells are stained with a fluorescently labeled antibody against a megakaryocyte-specific surface marker (e.g., CD41a or CD61) and a DNA-binding dye (e.g., propidium iodide or DAPI).
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. The megakaryocyte population is gated based on the expression of the specific surface marker. The DNA content of the gated population is then analyzed to determine the ploidy levels (2N, 4N, 8N, 16N, 32N, etc.).
In Vivo Platelet Count Measurement
-
Animal Models: For preclinical studies, appropriate animal models (e.g., mice, rats) are selected.
-
Drug Administration: this compound or its metabolites are administered to the animals via a suitable route (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected from the animals at specified time points before and after drug administration.
-
Platelet Counting: Platelet counts in the blood samples are determined using an automated hematology analyzer.
Conclusion
The platelet-lowering effect of this compound is a complex process that demonstrates significant variability across species. In humans, this compound directly impacts megakaryocyte maturation, leading to reduced size, ploidy, and subsequent platelet production.[4][5][6] In contrast, the parent compound appears to be inactive in rodents, with a metabolite being responsible for the observed effects in mice.[3] This highlights the critical need for careful consideration of species-specific metabolic and mechanistic differences in the preclinical and clinical development of pharmaceuticals. The provided data and protocols offer a foundational guide for researchers investigating the nuanced effects of this compound on megakaryopoiesis.
References
- 1. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. czemp.org [czemp.org]
- 4. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anagrelide's Mechanism of Action: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Anagrelide is a quinazoline derivative primarily used for the treatment of essential thrombocythemia and other myeloproliferative neoplasms characterized by elevated platelet counts.[1][2] Its primary therapeutic effect is the reduction of peripheral blood platelet numbers. While its efficacy is well-established, the precise molecular mechanisms underpinning its platelet-lowering activity have been a subject of ongoing investigation. This guide provides a comparative analysis of the current understanding of this compound's mechanism of action, supported by experimental data, and proposes a comprehensive workflow for its validation using the precision of CRISPR/Cas9 gene-editing technology.
This compound's Proposed Mechanisms of Action
This compound's primary effect is the inhibition of megakaryocyte maturation, leading to a decrease in platelet production.[3][4][5][6] Several molecular pathways have been implicated in this process.
Phosphodiesterase III (PDE3A) Inhibition
The most well-documented mechanism is the inhibition of phosphodiesterase III (PDE3A), an enzyme that degrades cyclic AMP (cAMP).[1][4][7] this compound is a potent inhibitor of PDE3A.[7] Increased intracellular cAMP levels in megakaryocytes are thought to interfere with the maturation process. However, some studies have suggested that the platelet-lowering effect of this compound may be independent of its PDE3 inhibitory activity, as other PDE3 inhibitors do not consistently replicate this effect.[8][9]
Interference with Thrombopoietin (TPO) Signaling
Thrombopoietin (TPO) is the primary cytokine regulator of megakaryopoiesis and platelet formation. It binds to its receptor, c-Mpl, activating downstream signaling cascades, most notably the JAK-STAT pathway.[10][11][12] Studies have indicated that this compound may interfere with TPO-mediated signaling events, reducing the proliferation and differentiation of megakaryocyte progenitors.[10][13]
The PDE3A-SLFN12 Molecular Glue Hypothesis
A more recent and compelling mechanism proposes that this compound acts as a "molecular glue."[7][14] In this model, this compound stabilizes the interaction between PDE3A and Schlafen family member 12 (SLFN12), an RNase. This stabilization is thought to enhance the RNase activity of SLFN12, leading to the degradation of specific RNAs essential for megakaryocyte maturation and platelet production.[14]
Comparative Data of this compound and Alternatives
This compound is often used as a second-line therapy for patients who are intolerant or resistant to first-line treatments like hydroxyurea.[15][16]
| Drug Class | Agent | Primary Mechanism | Key Efficacy Data | Common Adverse Events |
| Quinazoline Derivative | This compound | Inhibition of megakaryocyte maturation (multiple proposed pathways) | Effective in reducing platelet counts in over 90% of patients with essential thrombocythemia.[5] | Headache, diarrhea, palpitations, edema.[2] |
| Antimetabolite | Hydroxyurea | Inhibition of ribonucleotide reductase, leading to cell cycle arrest. | Superior to this compound in preventing arterial thrombosis and myelofibrosis in a large clinical trial. | Myelosuppression, mucocutaneous ulcers, potential for secondary malignancies. |
| Biological Response Modifier | Interferon-α | Pleiotropic effects including antiproliferative and immunomodulatory actions. | Can induce hematologic and molecular remissions. | Flu-like symptoms, fatigue, depression, autoimmune disorders. |
| Biological Response Modifier | Ropeginterferon alfa-2b | A long-acting interferon-α that modulates hematopoietic stem cell function. | Demonstrated superiority over this compound in controlling blood counts and reducing vascular events in a recent clinical trial.[17] | Similar to interferon-α, but often better tolerated due to less frequent dosing. |
Validating this compound's Mechanism with CRISPR/Cas9: A Proposed Workflow
The precision of CRISPR/Cas9 genome editing offers an unparalleled opportunity to dissect the molecular pathways affected by this compound.[18][19][20][21] Below is a detailed experimental protocol to validate its proposed mechanisms of action.
Experimental Objective
To systematically validate the roles of PDE3A, the TPO/c-Mpl/JAK-STAT pathway, and the PDE3A-SLFN12 interaction in mediating the platelet-lowering effects of this compound.
Experimental Design
A series of CRISPR/Cas9-mediated knockouts of key target genes will be generated in a human megakaryoblastic cell line (e.g., MEG-01) or in primary human CD34+ hematopoietic stem and progenitor cells. The response of these knockout cell lines to this compound treatment will be compared to wild-type cells.
Key Experimental Protocols
-
Cell Culture and Differentiation:
-
Human CD34+ cells will be cultured in serum-free media supplemented with thrombopoietin (TPO) and other cytokines to induce megakaryocytic differentiation.
-
MEG-01 cells will be maintained in appropriate culture media.
-
-
CRISPR/Cas9-Mediated Gene Knockout:
-
Target Genes: PDE3A, MPL (TPO receptor), JAK2, STAT3, STAT5, SLFN12.
-
gRNA Design and Cloning: At least two validated single guide RNAs (sgRNAs) targeting each gene will be designed and cloned into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentiviral Transduction: Lentiviral particles will be produced and used to transduce the target cells.
-
Selection and Clonal Expansion: Transduced cells will be selected with puromycin, and single-cell clones will be isolated to establish stable knockout cell lines.
-
Validation of Knockout: Genomic DNA sequencing and Western blotting will be used to confirm the absence of the target protein.
-
-
This compound Treatment and Phenotypic Analysis:
-
Wild-type and knockout cell lines will be treated with a dose range of this compound or a vehicle control.
-
Megakaryocyte Maturation Assays:
-
Ploidy Analysis: Cells will be stained with propidium iodide and analyzed by flow cytometry to determine the DNA content (ploidy level) of the megakaryocytes.
-
Surface Marker Expression: Expression of megakaryocyte-specific markers (e.g., CD41, CD42b) will be quantified by flow cytometry.
-
-
Proplatelet Formation Assay: Mature megakaryocytes will be monitored by live-cell imaging to quantify the formation of proplatelets.
-
Molecular Analysis:
-
cAMP Measurement: Intracellular cAMP levels will be measured using an ELISA-based assay.
-
Western Blotting: Phosphorylation status of key signaling proteins in the JAK-STAT pathway (p-JAK2, p-STAT3, p-STAT5) will be assessed.
-
RNase Activity Assay: Co-immunoprecipitation of PDE3A and SLFN12 followed by an in vitro RNase activity assay will be performed.
-
-
Expected Outcomes and Interpretation
| Target Gene Knockout | Expected Phenotype in Response to this compound | Interpretation |
| PDE3A | Resistance to this compound-induced inhibition of megakaryocyte maturation and proplatelet formation. No significant increase in cAMP upon this compound treatment. | Confirms PDE3A as a direct and essential target of this compound. |
| MPL, JAK2, STAT3/5 | Partial or complete resistance to this compound's effects, particularly if this compound's primary mechanism involves dampening TPO signaling. | Elucidates the contribution of the TPO/JAK-STAT pathway to this compound's mechanism. |
| SLFN12 | Resistance to the platelet-lowering effects of this compound, despite potential changes in cAMP levels. | Validates the PDE3A-SLFN12 molecular glue hypothesis as the primary mechanism for platelet reduction. |
Visualizing the Pathways and Workflow
Caption: Proposed mechanisms of this compound action.
Caption: CRISPR/Cas9 validation workflow for this compound.
Conclusion
The precise mechanism of action of this compound is likely multifaceted, potentially involving a combination of the pathways discussed. The application of CRISPR/Cas9 technology provides a powerful and systematic approach to dissect these pathways, offering the potential to definitively validate the key molecular players responsible for this compound's therapeutic effects. This knowledge will not only enhance our understanding of this important drug but also pave the way for the development of novel, more targeted therapies for myeloproliferative neoplasms with improved safety and efficacy profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective thrombocytopenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TPO, but not soluble-IL-6 receptor, levels increase after this compound treatment of thrombocythemia in chronic myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. A preliminary investigation into the action of this compound: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. This compound in essential thrombocythemia: Efficacy and long-term consequences in young patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. biocompare.com [biocompare.com]
- 19. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 21. selectscience.net [selectscience.net]
Comparative proteomics of Anagrelide-treated versus control megakaryocytes
An important note on the available data: While the cytoreductive agent Anagrelide is known to selectively inhibit megakaryopoiesis, a comprehensive, large-scale comparative proteomic study of this compound-treated versus control megakaryocytes using techniques such as mass spectrometry is not yet publicly available. However, existing research based on gene expression analysis and targeted protein studies provides significant insights into the molecular changes induced by this compound. This guide synthesizes the available data on protein-level alterations and key signaling pathways affected by this compound in megakaryocytes, providing a valuable resource for researchers, scientists, and drug development professionals.
Protein-Level Alterations in Megakaryocytes Following this compound Treatment
While a full proteomic inventory is unavailable, several key proteins have been identified as being altered in response to this compound. These changes are primarily linked to the drug's inhibitory effects on megakaryocyte maturation and proliferation.
| Protein Target | Observed Effect in this compound-Treated Megakaryocytes | Method of Detection | Reference |
| eIF2α (Eukaryotic initiation factor 2 alpha) | Increased phosphorylation | Immunoblot analysis | [1] |
| ATF4 (Activating transcription factor 4) | Increased protein levels | Immunoblot analysis | [1] |
| TRIB3 (Tribbles homolog 3) | Increased expression | Gene expression analysis, inferred protein increase | [1][2] |
| VASP (Vasodilator-stimulated phosphoprotein) | Increased phosphorylation | Not specified | [3] |
| Myosin Light Chain | Increased phosphorylation | Not specified | [3] |
| CD61 (Integrin beta-3) | Decreased mRNA expression, inferred protein decrease | Quantitative real-time PCR | [4] |
| CD41 (Integrin alpha-IIb) | Decreased mRNA expression, inferred protein decrease | Quantitative real-time PCR | [4] |
| GATA-1 | Changes in expression (down-regulation suggested) | Gene expression studies | [2] |
| FOG-1 | Changes in expression (down-regulation suggested) | Gene expression studies | [2] |
Signaling Pathways and Experimental Workflows
This compound's mechanism of action involves the modulation of specific signaling pathways that regulate megakaryocyte development. The primary pathway identified is the eIF2α/ATF4 stress-response pathway.
Caption: this compound-induced eIF2α/ATF4 signaling pathway in megakaryocytes.
The general workflow for studying the effects of this compound on megakaryocytes involves the culture of hematopoietic stem cells, differentiation into megakaryocytes, treatment with this compound, and subsequent analysis.
Caption: General experimental workflow for this compound studies on megakaryocytes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of key experimental protocols employed in the study of this compound's effects on megakaryocytes.
Megakaryocyte Culture and Differentiation
Human megakaryocytes can be differentiated from CD34+ hematopoietic progenitor cells. These cells are typically isolated from sources such as umbilical cord blood, bone marrow, or peripheral blood.
-
Isolation of CD34+ Cells: CD34+ progenitor cells are isolated using immunomagnetic bead selection.
-
Culture Conditions: The isolated cells are cultured in a suitable medium (e.g., IMDM) supplemented with serum or serum-free supplements, and a cocktail of cytokines to promote megakaryocytic differentiation. Thrombopoietin (TPO) is the key cytokine, often used in combination with stem cell factor (SCF) and interleukin-3 (IL-3) in the initial stages.
-
Differentiation: Cells are cultured for 10-14 days to allow for differentiation into mature megakaryocytes.
This compound Treatment
-
Drug Preparation: this compound hydrochloride is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Treatment: Differentiated megakaryocytes are treated with various concentrations of this compound or the vehicle control (DMSO). The treatment duration can vary depending on the specific endpoint being measured, ranging from a few hours to several days.[3]
Immunoblot Analysis
Immunoblotting (Western blotting) is used to detect and quantify specific proteins.
-
Protein Extraction: Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-eIF2α, anti-ATF4).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using a chemiluminescent substrate and an imaging system.
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to measure the mRNA levels of specific genes.
-
RNA Extraction: Total RNA is isolated from the megakaryocyte cultures.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for a polymerase chain reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.
-
Analysis: The amplification of the target gene is monitored in real-time. The expression level is typically normalized to a housekeeping gene (e.g., GAPDH) and calculated relative to the control samples.
Comparison with Alternatives
This compound is often compared to other cytoreductive agents used in the treatment of thrombocythemia, such as Hydroxyurea.
| Feature | This compound | Hydroxyurea |
| Primary Mechanism | Primarily inhibits megakaryocyte maturation and differentiation.[5] | Inhibits DNA synthesis, affecting cell proliferation more broadly.[5] |
| Selectivity | Highly selective for the megakaryocytic lineage.[5] | Less selective, affecting erythroid and myelomonocytic cell growth as well.[5] |
| Effect on Progenitor Cells | No significant activity against hematopoietic progenitor cell expansion.[5] | Inhibits the expansion of CD34+ cells and can induce apoptosis.[5] |
| Potency (IC50 for Megakaryocytopoiesis) | ~26 nM[5] | ~30 µM[5] |
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive effects of this compound on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
Assessing the impact of Anagrelide on bone marrow fibrosis compared to other agents
A comprehensive review of Anagrelide's effects on bone marrow fibrosis in myeloproliferative neoplasms (MPNs) reveals a complex and sometimes contradictory picture when compared to other cytoreductive agents. While effective in reducing platelet counts, evidence suggests this compound may not halt or could even be associated with the progression of bone marrow fibrosis in some patients, a stark contrast to the potential disease-modifying effects observed with agents like Interferon and JAK inhibitors.
For researchers and drug development professionals navigating the therapeutic landscape of MPNs, particularly essential thrombocythemia (ET) and polycythemia vera (PV), understanding the long-term consequences of treatment on bone marrow histology is critical. This guide provides a comparative analysis of this compound's impact on bone marrow fibrosis, supported by experimental data and detailed methodologies from key clinical studies.
Comparative Efficacy on Bone Marrow Fibrosis
Clinical evidence presents a nuanced view of this compound's effect on bone marrow fibrosis. A phase II study by the Swedish Myeloproliferative Disorder Study Group involving patients with ET and PV found that after two years of this compound therapy, scores for reticulin and hyaluronan—markers of fibrosis—were significantly higher than at baseline[1]. Similarly, the landmark PT1 study, a randomized comparison of this compound plus aspirin versus Hydroxyurea plus aspirin in high-risk ET patients, reported a significantly higher rate of transformation to myelofibrosis in the this compound arm[2][3][4].
In contrast, the ANAHYDRET study, which compared this compound to Hydroxyurea in WHO-defined ET patients, reported no instances of myelofibrotic transformation in either treatment group over a median follow-up of 39 months[5][6]. This discrepancy may be attributable to differences in patient populations and diagnostic criteria between the studies.
More recent data from studies involving newer agents have provided further context. For instance, Ropeginterferon alfa-2b has shown promise in not only controlling hematologic parameters but also in achieving molecular and histological responses. A phase 2 study of Ropeginterferon alfa-2b in early/lower-risk primary myelofibrosis demonstrated that 91% of patients with serial bone marrow biopsies had stable or improved marrow fibrosis, with 17.4% experiencing a resolution of fibrosis by 48 weeks[7]. The ongoing SURPASS-ET trial, directly comparing Ropeginterferon alfa-2b to this compound, includes bone marrow histological remission as an exploratory endpoint and will provide more definitive comparative data[8][9][10].
JAK inhibitors, such as Ruxolitinib, have also been evaluated for their effects on bone marrow fibrosis. While primarily known for improving splenomegaly and symptom burden, long-term treatment with Ruxolitinib has been associated with stabilization or improvement in bone marrow fibrosis in some patients with myelofibrosis[11]. An ongoing clinical trial is directly comparing the efficacy and safety of Ruxolitinib versus this compound in ET patients resistant to or intolerant of Hydroxyurea, which will provide valuable insights into their comparative effects on bone marrow histology[12].
| Agent Class | Key Studies | Key Findings on Bone Marrow Fibrosis |
| This compound | Swedish MPD Study Group (Phase II) | Significant increase in reticulin and hyaluronan scores after 2 years (p=0.02 and p=0.002, respectively)[1]. |
| PT1 Trial | Higher rate of transformation to myelofibrosis compared to Hydroxyurea (p=0.01)[2][3][4]. | |
| ANAHYDRET Study | No reported transformations to myelofibrosis in either the this compound or Hydroxyurea groups[5][6]. | |
| Hydroxyurea | PT1 Trial | Lower rate of myelofibrotic transformation compared to this compound[2][3][4]. |
| ANAHYDRET Study | No reported transformations to myelofibrosis[5][6]. | |
| Retrospective CML Study | Associated with a stable state or reversal of myelofibrosis[13]. | |
| Interferons | Phase II (Ropeginterferon alfa-2b) | 91% of patients showed stable or improved marrow fibrosis; 17.4% had resolution of fibrosis by 48 weeks[7]. |
| (Ropeginterferon alfa-2b) | SURPASS-ET (Ongoing) | Bone marrow histological remission is an exploratory endpoint for direct comparison with this compound[8][9][10]. |
| JAK Inhibitors | Long-term Ruxolitinib studies | Associated with improvement or stabilization of bone marrow fibrosis in a subset of patients[11]. |
| (Ruxolitinib) | RESET-272 (Ongoing) | Directly comparing Ruxolitinib to this compound in ET patients[12]. |
Experimental Protocols
A closer examination of the methodologies employed in these key studies is essential for a critical appraisal of the findings.
Swedish Myeloproliferative Disorder Study Group Phase II Trial:
-
Patient Population: 60 patients with chronic myeloproliferative disorders (36 ET, 16 PV, 1 CIMF).
-
Treatment: this compound monotherapy for 2 years.
-
Bone Marrow Assessment: Pre- and post-treatment bone marrow biopsies were compared. Fibrosis was assessed by staining for reticulin and hyaluronan. The specific grading system used was not detailed in the provided abstracts[1][14].
PT1 Trial:
-
Patient Population: 809 high-risk patients with essential thrombocythemia.
-
Treatment Arms: this compound plus aspirin versus Hydroxyurea plus aspirin.
-
Bone Marrow Assessment: Diagnosis of myelofibrotic transformation required new clinical and/or laboratory features in addition to grade III/IV reticulin fibrosis. Bone marrow biopsies were reviewed by a central committee of hematopathologists blinded to treatment allocation[4][15].
ANAHYDRET Study:
-
Patient Population: 259 high-risk patients with ET diagnosed according to WHO criteria.
-
Treatment Arms: this compound versus Hydroxyurea.
-
Bone Marrow Assessment: A central blinded pathologic review of 236 bone marrow biopsies was conducted to confirm the diagnosis of ET according to WHO classification. The study reported no transformations to myelofibrosis, but the protocol for serial bone marrow assessment for fibrosis progression was not explicitly detailed in the provided abstracts[2][5][6][9].
SURPASS-ET Trial (Ongoing):
-
Patient Population: Approximately 160 patients with ET who are resistant or intolerant to Hydroxyurea.
-
Treatment Arms: Ropeginterferon alfa-2b versus this compound.
-
Bone Marrow Assessment: An exploratory endpoint is bone marrow histological remission, defined as the disappearance of megakaryocyte hyperplasia and absence of >grade 1 reticulin fibrosis[8][10].
Signaling Pathways and Mechanisms of Action
The differential effects of these agents on bone marrow fibrosis can be partly explained by their distinct mechanisms of action and their influence on key signaling pathways implicated in the pathogenesis of myelofibrosis.
This compound: this compound's primary mechanism is the inhibition of megakaryocyte maturation, leading to a reduction in platelet production. However, its impact on the underlying drivers of fibrosis is less clear. Studies have shown that this compound does not consistently affect the expression of key pro-fibrotic cytokines such as Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF)[16].
Hydroxyurea: Hydroxyurea is a non-specific cytoreductive agent that inhibits DNA synthesis. Its potential to reverse or stabilize fibrosis may be linked to its broader myelosuppressive effects, which could reduce the burden of clonal hematopoietic cells that drive the fibrotic process. Some in vitro studies suggest that hydroxyurea can inhibit the proliferation of hepatic stellate cells, which are analogous to the fibroblast-producing cells in the bone marrow, and attenuate collagen production[8][17].
Interferons: Interferons, particularly Ropeginterferon alfa-2b, are thought to have disease-modifying properties. Their mechanism in MPNs is believed to involve an apoptotic effect on hematopoietic progenitors, with a preference for the mutated clone. They also directly target megakaryocyte proliferation and may inhibit thrombopoietin (TPO) activation[18]. By targeting the malignant clone, interferons may reduce the release of pro-fibrotic cytokines.
JAK Inhibitors: JAK inhibitors, like Ruxolitinib, target the constitutively active JAK-STAT signaling pathway, a central driver of MPNs[19][20][21]. This pathway is crucial for the production of various cytokines and growth factors that contribute to both the symptoms of myelofibrosis and the fibrotic process itself. By inhibiting this pathway, JAK inhibitors can reduce the inflammatory milieu that promotes fibrosis.
Below are diagrams illustrating the key signaling pathways involved in bone marrow fibrosis and the experimental workflow for assessing treatment response.
Caption: Pathogenesis of Bone Marrow Fibrosis.
Caption: Therapeutic Agent Targets in Fibrotic Pathways.
Caption: Clinical Trial Workflow for Fibrosis Assessment.
References
- 1. JCI - TGF-β signaling in myeloproliferative neoplasms contributes to myelofibrosis without disrupting the hematopoietic niche [jci.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound compared with hydroxyurea in WHO-classified essential thrombocythemia: the ANAHYDRET Study, a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ropeginterferon Alfa-2b Effective at Treating Prefibrotic Primary Myelofibrosis | Docwire News [docwirenews.com]
- 7. ashpublications.org [ashpublications.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Phase II Study Evaluates Ropeginterferon Alfa 2b in Lower Risk, Early Primary Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 11. Long-term effects of ruxolitinib versus best available therapy on bone marrow fibrosis in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INCYTE TO TEST RUXOLITINIB VERSUS this compound IN PEOPLE WITH ESSENTIAL THROMBOCYTHEMIA – MPN Research Foundation [mpnresearchfoundation.org]
- 13. Effects of interferon and hydroxyurea on bone marrow fibrosis in chronic myelogenous leukaemia: a comparative retrospective multicentre histological and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. czemp.org [czemp.org]
- 16. TGF-β signaling in myeloproliferative neoplasms contributes to myelofibrosis without disrupting the hematopoietic niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxyurea attenuates hepatic stellate cell proliferation in vitro and liver fibrogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of Interferon Alfa in the Treatment of Myeloproliferative Neoplasms: Perspectives and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of JAK-STAT signaling in the pathogenesis of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Anagrelide in CALR and MPL Mutated Essential Thrombocythemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of anagrelide on essential thrombocythemia (ET) models driven by calreticulin (CALR) and myeloproliferative leukemia virus (MPL) mutations. Due to a notable lack of direct preclinical studies of this compound in animal or cell line models specifically harboring CALR or MPL mutations, this comparison is based on the established mechanisms of action of this compound, the known signaling pathways of the respective mutations, and clinical observations in human patients.
Executive Summary
This compound is an oral medication used to reduce elevated platelet counts in ET. Its primary mechanism involves the inhibition of megakaryocyte maturation and proplatelet formation[1][2][3]. While effective in many patients, its performance in the context of specific driver mutations, such as those in CALR and MPL, is an area of active investigation. Clinical data suggests potential variations in treatment response and side effect profiles among these patient populations.
Mutations in both CALR and MPL lead to the constitutive activation of downstream signaling pathways, primarily the JAK/STAT pathway, which drives the overproduction of platelets[4][5]. However, the specific nuances of these signaling cascades and their interaction with this compound's mechanism of action may account for the observed clinical differences.
Comparative Analysis of this compound's Effects
The following tables summarize the available data on the effects of this compound in the context of CALR and MPL mutated ET.
Table 1: Clinical Efficacy of this compound in CALR vs. MPL Mutated ET
| Parameter | CALR-mutated ET | MPL-mutated ET | Key Findings & Citations |
| Hematologic Response | Variable; some studies suggest a poorer platelet response compared to JAK2-mutated ET, while others report no significant difference among molecular subsets. | Generally considered responsive, though less common than JAK2 and CALR mutations, leading to smaller patient cohorts in studies. | [6][7][8] |
| Complete Response (CR) | One study reported a CR of 36.4% in this compound-treated patients. | Data from large cohorts is limited due to the lower prevalence of MPL mutations. | [9] |
| Partial Response (PR) | The same study showed a PR of 63.6%. | - | [9] |
| This compound's Effect on Allele Burden | No significant impact on CALR mutant allele burden has been observed. | Data not available. | [10][11] |
Table 2: Adverse Events Associated with this compound in CALR vs. MPL Mutated ET
| Adverse Event | CALR-mutated ET | MPL-mutated ET | Key Findings & Citations |
| Anemia | A significantly higher incidence of anemia has been reported in patients with CALR mutations treated with this compound. | Data is less robust due to smaller patient numbers. | [8][9] |
| Thrombosis | Patients with CALR mutations generally have a lower risk of thrombosis compared to those with JAK2 mutations. The impact of this compound on this baseline risk is not fully elucidated. | - | [12] |
| Myelofibrotic Transformation | One study reported myelofibrotic transformation in 21% of CALR-positive patients treated with this compound over a long-term follow-up. | Data not available. | [8] |
Signaling Pathways and this compound's Mechanism of Action
The diagrams below illustrate the signaling pathways activated by CALR and MPL mutations and the proposed mechanism of action for this compound.
Caption: CALR Mutation Signaling Pathway.
Mutant calreticulin binds to and activates the thrombopoietin receptor (MPL), leading to the constitutive activation of the JAK/STAT, PI3K/AKT, and MAPK signaling pathways, which in turn promotes megakaryocyte proliferation and differentiation[4][13].
Caption: MPL Mutation Signaling Pathway.
Mutations in the MPL gene result in a constitutively active thrombopoietin receptor, leading to ligand-independent activation of downstream pathways including JAK/STAT, PI3K/AKT, and MAPK, driving megakaryocyte proliferation[5][14].
Caption: this compound's Mechanism of Action.
This compound reduces platelet counts by inhibiting the late stages of megakaryocyte maturation, including decreasing cell size and ploidy, and by impairing proplatelet formation[1][2][15]. It may also reduce TPO-mediated intracellular signaling events[16].
Experimental Protocols
As no direct preclinical studies of this compound on CALR or MPL mutated ET models were identified, this section outlines a general experimental workflow that could be employed to generate such data.
Caption: Proposed Experimental Workflow.
Conclusion and Future Directions
The available evidence, largely from clinical studies, suggests that the efficacy and safety profile of this compound may differ between patients with CALR and MPL mutated essential thrombocythemia. Notably, a higher incidence of anemia is a consistent finding in CALR-mutated patients treated with this compound. The data on hematologic response is more varied and requires further investigation.
A significant gap in the literature is the absence of preclinical studies directly evaluating this compound's effects in the context of CALR and MPL mutations. Such studies, utilizing the experimental workflow outlined above, are crucial to dissect the molecular mechanisms underlying the observed clinical differences and to potentially identify biomarkers for predicting treatment response. A deeper understanding of these interactions will be invaluable for optimizing therapeutic strategies for these distinct molecular subtypes of essential thrombocythemia.
References
- 1. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Mutational Status in Essential Thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term follow-up of essential thrombocythemia patients treated with this compound: subgroup analysis according to JAK2/CALR/MPL mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound as a first‐line drug in cytoreductive treatment‐naïve essential thrombocythemia patients in a real‐world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and the CALR mutation allele burden in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. MPL gene: MedlinePlus Genetics [medlineplus.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. A preliminary investigation into the action of this compound: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
